Butanoic-d7 acid
Descripción
Propiedades
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480870 | |
| Record name | Butyric-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73607-83-7 | |
| Record name | Butyric-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73607-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Applications of Butanoic-d7 Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Butanoic-d7 acid, a deuterated form of the short-chain fatty acid (SCFA) butyric acid, serves as a critical tool in various research disciplines. Its unique isotopic labeling allows for precise and accurate quantification of its non-labeled counterpart and enables detailed investigation into metabolic pathways. This technical guide provides a comprehensive overview of the primary applications of this compound, complete with experimental methodologies and data presentation.
Core Applications in Research
This compound is predominantly utilized in three key research areas:
-
Internal Standard in Mass Spectrometry: Its most common application is as an internal standard for the quantification of butyric acid and other SCFAs in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The stable isotope label allows it to be distinguished from the endogenous analyte, thereby correcting for variations in sample extraction and analysis.[1]
-
Metabolic Tracing: this compound can be used as a tracer to study the metabolic fate of butyrate in vivo. By introducing the labeled compound, researchers can track its absorption, distribution, and incorporation into various metabolic pathways, providing insights into cellular metabolism and host-microbiota interactions.
-
Pharmacokinetic Studies: The deuterated form can be used to differentiate between exogenously administered and endogenously produced butyrate, which is crucial for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of butyrate-based therapeutics.
Data Presentation: Properties and Quantitative Parameters
A summary of the key properties of this compound is presented below, along with typical quantitative parameters used in analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₄HD₇O₂ | |
| Molecular Weight | 95.15 g/mol | |
| CAS Number | 73607-83-7 | |
| Isotopic Purity | ≥98 atom % D | |
| Typical Concentration as Internal Standard | 500 mg/L (in internal standard mix) | [1] |
| Analytical Method Performance (using deuterated standards) | Value Range | Reference |
| Linearity (R²) | > 0.99 | [1][2] |
| Recovery Rates | 95–117% | [1][2] |
| Reproducibility (RSD) | 1–4.5% | [1][2] |
Experimental Protocols
Detailed methodologies for the primary applications of this compound are outlined below.
Quantification of Short-Chain Fatty Acids using this compound as an Internal Standard
a) Gas Chromatography-Mass Spectrometry (GC-MS) - Derivatization-Free Method
This protocol is adapted from a reliable, fast, and derivatization-free GC-MS method for the quantification of SCFAs in various biological matrices.[1][2]
Sample Preparation (Feces, Cecum, Liver, Adipose Tissue, Plasma): [1]
-
Weigh 30 mg of tissue or pipette 30 µL of plasma into a microcentrifuge tube.
-
Add 293.75 µL of ethanol.
-
Add 6.25 µL of a deuterated internal standard mix containing this compound (final concentration of 500 mg/L for each d-SCFA).[1]
-
Homogenize the sample by vortexing (for plasma) or using a tissue lyser.
-
Centrifuge at 13,000 g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 5 µL of 0.8 M NaOH and evaporate the solvent using a vacuum centrifuge.
-
Re-dissolve the remaining salts in 50 µL of ethanol.
-
Just before analysis, acidify the sample by adding 10 µL of 0.6 M succinic acid.
GC-MS Analysis:
-
GC System: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977B GC/MSD or similar.
-
Column: High-polarity polyethylene glycol column (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm).
-
Injector Temperature: 200 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 55 °C held for 1 minute, ramped to 105 °C at 8 °C/min and held for 2 minutes, then ramped to 190 °C at 30 °C/min and held for 1 minute.
-
MS Ion Source Temperature: 250 °C.
-
Detection Mode: Selected Ion Monitoring (SIM).
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This protocol involves the derivatization of SCFAs to enhance their chromatographic retention and detection by LC-MS/MS.
Sample Preparation (Plasma/Serum):
-
Precipitate proteins by adding 150 µL of methanol to 50 µL of plasma, vortex for 1 minute, and centrifuge at 9900 g for 5 minutes.[3]
-
To 100 µL of the supernatant, add 10 µL of an internal standard solution containing this compound.[3]
-
Add 50 µL of 3-nitrophenylhydrazine (3-NPH) solution (50 mM in water:methanol 3:7 v/v) and 50 µL of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (50 mM in water:methanol 3:7 v/v).[3]
-
Add 50 µL of pyridine solution (7% v/v in water:methanol 3:7 v/v).[3]
-
Vortex the mixture for 2 minutes and then centrifuge at 9900 g for 10 minutes.[3]
-
Incubate the mixture for 1 hour at 800 rpm.[3]
-
Add 250 µL of 0.5% aqueous formic acid solution (v/v) and transfer to a vial for analysis.[3]
LC-MS/MS Analysis:
-
LC System: Exion LC system or similar.
-
Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 2.6 μm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS/MS System: SCIEX Triple Quadrupole or similar.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Metabolic Tracing with this compound
While specific studies detailing the metabolic tracing of this compound are not abundant, the methodology follows the general principles of stable isotope tracing. The protocol outlined below is a conceptual framework based on studies using other labeled substrates like 13C-butyrate.
Experimental Design:
-
Animal Model: C57BL/6 mice or other relevant models.
-
Tracer Administration: Administer this compound via oral gavage.[4][5] The dosage and timing will depend on the specific metabolic pathway and tissue of interest. A common dose for glucose tracing is 2 g/kg body weight.[4]
-
Sample Collection: Collect blood, tissues (e.g., colon, liver, brain), and feces at various time points post-administration (e.g., 15 min, 30 min, 2 hours, 4 hours).[4][6]
-
Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvents (e.g., methanol for polar metabolites).
-
Analytical Measurement: Analyze the extracts using high-resolution mass spectrometry (e.g., GC-MS or LC-MS/MS) to measure the incorporation of deuterium into downstream metabolites.
Data Analysis:
-
Determine the isotopic enrichment in various metabolites to trace the metabolic fate of the administered this compound. This can reveal the contribution of exogenous butyrate to pathways such as the TCA cycle and fatty acid synthesis.
Pharmacokinetic Studies
Pharmacokinetic studies with this compound would aim to determine its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol:
-
Animal Model: Rats are commonly used for pharmacokinetic studies.
-
Drug Administration: Administer this compound intravenously (i.v.) and/or orally (p.o.) at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, 120, 240 minutes).
-
Sample Processing: Separate plasma from the blood samples.
-
Quantification: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (as described in section 1b).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F).
Visualization of Workflows and Pathways
Diagram 1: Workflow for SCFA Quantification using this compound as an Internal Standard
Caption: Workflow for quantifying short-chain fatty acids using this compound.
Diagram 2: Metabolic Tracing of Butyrate
Caption: Simplified metabolic pathway for tracing orally administered this compound.
Diagram 3: Logic of Using a Deuterated Internal Standard
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of Butanoic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of butanoic-d7 acid (deuterated butyric acid). This compound is the isotopically labeled form of butanoic acid, where seven hydrogen atoms have been replaced by deuterium. This substitution makes it a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. Understanding its chemical characteristics and stability profile is crucial for its effective application. This document consolidates key physical and chemical data, provides detailed experimental protocols for property determination, and discusses stability and storage considerations.
Chemical and Physical Properties
This compound is a stable isotopologue of butanoic acid.[1] The inclusion of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart.[1] It is primarily utilized in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic purity and minimal interference with non-deuterated analogs during quantification.[1]
General Properties
A summary of the general chemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 2,2,3,3,4,4,4-heptadeuteriobutanoic acid |
| Synonyms | Butyric-d7 acid, Butanoic acid-d7 |
| CAS Number | 73607-83-7 |
| Molecular Formula | C₄HD₇O₂ |
| Molecular Weight | 95.15 g/mol [2][3] |
| Appearance | Colorless, oily liquid[4] |
| Odor | Unpleasant, rancid[5][6] |
Physicochemical Data
The key physicochemical properties of this compound are outlined in Table 2. These values are critical for designing experiments and formulating solutions.
| Property | Value |
| Melting Point | -6 to -3 °C[1][7] |
| Boiling Point | 162 °C[1][7] |
| Density | 1.039 g/mL at 25 °C[7] |
| pKa | The pKa of non-deuterated butanoic acid is approximately 4.82. The pKa of this compound is expected to be slightly different due to the kinetic isotope effect, but specific experimental data is not readily available. |
| Solubility | Soluble in water, DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[1][8] |
| Refractive Index | n20/D 1.3969 (lit.)[7] |
Stability and Storage
Proper handling and storage are paramount to maintain the integrity of this compound.
Stability Profile
This compound is a stable compound with a shelf life of at least two years when stored correctly.[8] However, like other carboxylic acids, it can undergo decomposition under certain conditions. Thermal decomposition of carboxylic acids can proceed through various mechanisms, including decarboxylation, though this often requires high temperatures or the presence of catalysts.
Recommended Storage Conditions
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration at +4°C is recommended.[2] It should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these are incompatible materials.[10]
Handling Precautions
This compound is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining key physicochemical properties of carboxylic acids like this compound.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube assembly is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath or a Thiele tube).
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
-
Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of pKa
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Methodology:
-
Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added to the acid solution in small, known increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Visualization of Stability Factors
The stability of this compound can be influenced by several external factors. The following diagram illustrates these relationships.
Conclusion
This compound is a crucial analytical tool with well-defined chemical and physical properties. Its stability is robust under recommended storage conditions, making it a reliable standard for a variety of research and development applications. The experimental protocols provided in this guide offer a framework for the verification of its key properties. By understanding and controlling the factors that influence its stability, researchers can ensure the accuracy and reproducibility of their experimental results.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pennwest.edu [pennwest.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | 73607-83-7 | Benchchem [benchchem.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. researchgate.net [researchgate.net]
Synthesis and Purification of Butanoic-d7 Acid: A Technical Guide for Internal Standards
Introduction
Butanoic-d7 acid (CD₃CD₂CD₂COOH), a deuterated isotopologue of butanoic acid, serves as an invaluable internal standard in quantitative analytical studies, particularly in mass spectrometry-based methodologies such as GC-MS and LC-MS. Its seven deuterium atoms provide a distinct mass shift (M+7) from its unlabeled counterpart, enabling precise and accurate quantification of butanoic acid in complex biological and chemical matrices. This technical guide provides an in-depth overview of the synthesis, purification, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: acid-catalyzed hydrogen-deuterium (H-D) exchange and malonic ester synthesis using deuterated precursors.
Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange
This method involves the direct exchange of protons for deuterons on the alkyl chain of butanoic acid using a strong deuterated acid catalyst in the presence of a deuterium source.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine butanoic acid (1.0 equivalent) with deuterium oxide (D₂O, 10-20 equivalents).
-
Catalyst Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 0.1-0.2 equivalents) to the mixture.
-
Reaction Conditions: Heat the mixture to 100-120°C and stir vigorously for 48-72 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the alkyl chain.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as sodium carbonate (Na₂CO₃), until a neutral pH is achieved. The product is then extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
| Parameter | Value |
| Starting Material | Butanoic Acid |
| Reagents | Deuterium Oxide (D₂O), Deuterated Sulfuric Acid (D₂SO₄) |
| Typical Yield | 70-85% |
| Isotopic Purity | >98 atom % D |
Method 2: Malonic Ester Synthesis
This classic synthetic strategy can be adapted to produce this compound by utilizing deuterated starting materials. This method offers precise control over the isotopic labeling pattern.
Experimental Protocol:
-
Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide (NaOEt), in a suitable solvent like ethanol to form the corresponding enolate.
-
Alkylation: The enolate is then reacted with a deuterated ethyl halide, such as bromoethane-d5 (CD₃CD₂Br), to yield diethyl (ethyl-d5)malonate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding this compound.
| Parameter | Value |
| Starting Materials | Diethyl malonate, Bromoethane-d5 (CD₃CD₂Br) |
| Reagents | Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) |
| Typical Yield | 60-75% |
| Isotopic Purity | >99 atom % D |
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, and residual solvents. The two primary methods for purification are fractional distillation and preparative high-performance liquid chromatography (HPLC).
Method 1: Fractional Distillation
Fractional distillation is an effective technique for separating liquids with close boiling points, making it suitable for purifying this compound from any remaining unlabeled or partially deuterated butanoic acid.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.
-
Distillation: The crude this compound is heated in the distillation flask. The vapor passes through the fractionating column, and the fraction with the boiling point corresponding to this compound (approximately 163-164°C) is collected.
-
Purity Assessment: The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or NMR.
| Parameter | Value |
| Technique | Fractional Distillation |
| Expected Purity | >99% chemical purity |
| Key Consideration | Efficient fractionating column is essential for good separation. |
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers high-resolution separation and is particularly useful for achieving very high purity or for separating this compound from impurities with very similar boiling points.
Experimental Protocol:
-
Column and Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Sample Injection: The crude this compound is dissolved in a suitable solvent and injected onto the column.
-
Fraction Collection: The eluent is monitored by a UV detector (at approximately 210 nm), and the fraction corresponding to the this compound peak is collected.
-
Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the purified product.
| Parameter | Value |
| Technique | Preparative HPLC |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid modifier |
| Expected Purity | >99.5% chemical purity |
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the chemical identity, chemical purity, and isotopic purity of the synthesized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity
¹H NMR spectroscopy is a powerful tool for determining the isotopic purity of deuterated compounds. The degree of deuteration can be calculated by comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the this compound and an internal standard (e.g., maleic acid or 1,4-dioxane) are dissolved in a deuterated solvent (e.g., chloroform-d).
-
NMR Acquisition: A quantitative ¹H NMR spectrum is acquired with appropriate parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals of this compound to the integral of the known protons of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity
GC-MS is used to assess both the chemical purity and the isotopic distribution of this compound.
Experimental Protocol:
-
Derivatization (Optional but Recommended): Butanoic acid is often derivatized to a more volatile ester (e.g., methyl or tert-butyldimethylsilyl ester) to improve its chromatographic properties.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a wax or polar-modified column) to separate the components.
-
MS Analysis: The mass spectrometer is operated in full-scan mode to identify the components and in selected ion monitoring (SIM) mode to quantify the relative abundance of the different isotopologues (d0 to d7).
-
Data Analysis: Chemical purity is determined from the relative peak areas in the chromatogram. Isotopic distribution is determined from the relative intensities of the mass ions of the different isotopologues.
| Analytical Technique | Parameter Measured | Typical Specification |
| ¹H NMR | Isotopic Purity | >98 atom % D |
| GC-MS | Chemical Purity | >99% |
| GC-MS | Isotopic Distribution | Predominantly d7 isotopologue |
Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for Synthesis, Purification, and Analysis of this compound.
Caption: Simplified mechanism of acid-catalyzed H-D exchange for butanoic acid.
Conclusion
The synthesis and purification of high-quality this compound are critical for its use as a reliable internal standard. Both the acid-catalyzed H-D exchange and malonic ester synthesis routes provide effective means to produce this valuable analytical tool. Careful purification by fractional distillation or preparative HPLC, followed by rigorous analytical characterization using qNMR and GC-MS, ensures the final product meets the high standards of purity and isotopic enrichment required for sensitive and accurate quantitative analyses. This guide provides the necessary framework for researchers to successfully synthesize and qualify this compound for their specific applications.
A Technical Guide to Isotopic Purity Requirements for Butanoic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity requirements for Butanoic-d7 acid (CD₃CD₂CD₂COOH), a crucial deuterated analogue of butyric acid. Its primary applications as an internal standard in mass spectrometry-based quantitative analysis and as a metabolic tracer in biological systems demand stringent quality control. High isotopic enrichment and chemical purity are paramount for generating accurate, reproducible, and reliable experimental data.
Core Purity Specifications
The utility of this compound is directly linked to its isotopic and chemical purity. Commercially available research-grade this compound typically adheres to the specifications outlined below. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.
| Parameter | Specification | Rationale | Common Analytical Method(s) |
| Isotopic Purity | ≥98 atom % D | Minimizes isotopic interference from partially labeled or unlabeled molecules, ensuring the signal is distinct from the endogenous analyte. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Chemical Purity | ≥98% | Ensures that the analytical signal originates from the compound of interest and not from chemical impurities. | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Deuterated Forms | ≥98% (d₁-d₇) | Confirms that the vast majority of the molecules contain at least one deuterium atom, with the d₇ isotopologue being the most abundant.[1] | Mass Spectrometry (MS) |
Analytical Methodologies for Purity Verification
The determination of isotopic purity for deuterated compounds like this compound is a multi-step process involving rigorous analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods for confirming isotopic enrichment.
Mass spectrometry is a cornerstone technique for assessing isotopic purity. It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear distinction between this compound (M+7) and its less-deuterated or non-deuterated counterparts.[2] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.
Experimental Protocol: GC-MS for Isotopic Purity
Due to the high volatility and polarity of short-chain fatty acids (SCFAs), derivatization is a critical step for robust GC-MS analysis.[1][2] This process enhances thermal stability and improves chromatographic peak shape. The following protocol outlines a typical workflow using pentafluorobenzyl bromide (PFBBr) derivatization.
-
Sample Preparation & Acidification:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile).
-
For biological samples, perform an extraction. Acidify the sample to a pH of 2-3 with hydrochloric acid (HCl) to ensure the carboxylic acid is in its undissociated form.[3]
-
Spike the sample with a known amount of a non-deuterated butyric acid standard for comparative analysis if needed.
-
-
Derivatization:
-
An in-situ extraction and derivatization can be performed using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) and the derivatizing agent PFBBr.[4]
-
Incubate the reaction mixture (e.g., at 60°C for 30-60 minutes) to form the pentafluorobenzyl ester of butanoic acid.[4]
-
After cooling, add a water-immiscible solvent (e.g., hexane or methyl tert-butyl ether (MTBE)) and vortex to extract the derivatized product.[3][4]
-
Collect the organic layer for analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a high-polarity column suitable for fatty acid analysis, such as a polyethylene glycol (PEG) type column.[3]
-
Injector: Operate in split mode (e.g., 10:1 split ratio) with a temperature of approximately 285°C.[5]
-
Oven Program: Start at an initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 120°C, hold for 5 minutes, and finally ramp at 30°C/min to 220°C and hold for 3 minutes.[5]
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 40–300) to initially identify the derivatized product.[5] For quantitative isotopic analysis, switch to Selected Ion Monitoring (SIM) mode.
-
SIM Analysis: Monitor the m/z ions corresponding to the derivatized, deuterated product and the derivatized, non-deuterated analogue. The primary fragment ion for PFB derivatives is often m/z 181, corresponding to the [PFB]⁺ ion.[4]
-
-
Data Analysis:
-
Calculate the isotopic purity by determining the relative abundance of the ion signals corresponding to the fully deuterated (d₇), partially deuterated (d₁-d₆), and non-deuterated (d₀) forms of butanoic acid.
-
The atom % D is calculated based on the weighted average of the deuterium content across all detected isotopologues.
-
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is highly effective for determining the extent and position of deuteration.
Experimental Protocol: ¹H and ²H NMR for Isotopic Enrichment
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable NMR solvent.
-
For ¹H NMR , use a deuterated solvent (e.g., CDCl₃) to avoid overwhelming solvent signals.[6]
-
For ²H NMR , a non-deuterated solvent (e.g., DMSO or H₂O) can be used, which provides a clean spectrum where only deuterium signals are observed.[7]
-
Add a known amount of an internal standard with a distinct, non-overlapping signal if precise quantification is required.
-
-
NMR Analysis:
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Deuteration is observed by the significant reduction or complete disappearance of proton signals at the corresponding positions (α, β, and γ carbons).
-
Calculation: The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a reference peak (either from an internal standard or from a non-deuterated part of the molecule, if applicable).[8] The formula is: % Deuteration = (1 - [Integral_residual_H / Integral_reference_H]) * 100
-
-
²H (Deuterium) NMR Spectroscopy:
-
This technique is ideal for highly enriched compounds (>98 atom % D).[7]
-
Acquire the spectrum in unlocked mode if using a non-deuterated solvent.[7]
-
The spectrum will show signals at chemical shifts nearly identical to their proton counterparts, corresponding to the deuterons at the α, β, and γ positions.
-
Calculation: Under proper experimental settings (e.g., sufficient relaxation delay), the integrals of the deuterium peaks are quantitative.[7] The relative integrals of the signals confirm the distribution of deuterium across the molecule. The total isotopic enrichment can be determined by comparing the total integral to a calibrated external reference signal (e.g., the ERETIC method).[9][10]
-
-
Importance in Core Applications
-
Internal Standard for MS: When used as an internal standard, this compound is added to a sample at a known concentration.[11] It co-elutes with the endogenous (unlabeled) butyric acid but is distinguished by its higher mass.[11] High isotopic purity (≥98 atom % D) is critical to prevent the M+0 to M+6 isotopologues from contributing to the signal of the endogenous analyte, which would lead to an underestimation of its concentration.
-
Metabolic Tracing: In metabolic flux analysis, researchers track the incorporation of deuterium from this compound into downstream metabolites.[7] The high initial enrichment ensures that the observed labeled products are unequivocally derived from the tracer, allowing for accurate pathway elucidation and flux quantification.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. studymind.co.uk [studymind.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Determination of deuterium isotope ratios by quantitative 2H NMR spectroscopy: the ERETIC method as a generic reference signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Unraveling the Molecular Blueprint: An In-depth Guide to the Mass Spectrum of Butanoic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass spectrum of butanoic-d7 acid (C₄D₇HO₂), a deuterated isotopologue of butanoic acid. Utilized as an internal standard in mass spectrometry-based quantitative studies, a thorough understanding of its fragmentation behavior is paramount for accurate and reliable results. This document outlines the expected mass spectral data, detailed experimental protocols for its analysis, and a visual representation of its fragmentation pathways.
Core Data Presentation: Predicted Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a predictable shift in the mass-to-charge ratio (m/z) of its fragments compared to its non-deuterated counterpart, butanoic acid. The molecular weight of this compound is approximately 95.15 g/mol , a notable increase from the 88.11 g/mol of butanoic acid due to the replacement of seven hydrogen atoms with deuterium.[1] This mass shift is a key feature in its mass spectrum.
Based on the known fragmentation patterns of carboxylic acids, the following table summarizes the predicted prominent ions in the electron ionization (EI) mass spectrum of this compound.
| Ion Description | Structure | Predicted m/z | Notes |
| Molecular Ion [M]•+ | [CD₃(CD₂)₂COOH]•+ | 95 | The parent ion, representing the intact molecule minus one electron. Its intensity may be weak in aliphatic acids.[2][3] |
| McLafferty Rearrangement | [C₂D₄O₂H]•+ | 64 | A characteristic rearrangement for carboxylic acids with a γ-hydrogen (in this case, deuterium). This fragment is often the base peak. |
| α-Cleavage (Loss of •CD₂CD₃) | [COOH]+ | 45 | Loss of the deuterated propyl radical results in the formation of the carboxonium ion. This peak is typically prominent in short-chain carboxylic acids.[2][4] |
| Loss of •OH | [CD₃(CD₂)₂CO]+ | 78 | α-cleavage involving the loss of a hydroxyl radical. |
| Loss of •COOH | [CD₃(CD₂)₂]+ | 50 | Loss of the carboxyl group as a radical. |
Visualizing Fragmentation: The Pathway of this compound
The fragmentation of this compound upon electron ionization follows distinct pathways, primarily driven by the stability of the resulting fragment ions. The McLafferty rearrangement and alpha-cleavage are the most significant of these pathways.
Experimental Protocols for Mass Spectrometric Analysis
The analysis of this compound, like other short-chain fatty acids (SCFAs), can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the sample matrix and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.[1][5][6] This process converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl derivative.[2]
a) Sample Preparation and Derivatization (Esterification)
This protocol is adapted for the analysis of SCFAs in biological matrices and can be applied to this compound.
-
Extraction: For biological samples like plasma or fecal matter, an initial extraction is necessary. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) followed by liquid-liquid extraction with a solvent like diethyl ether.
-
Derivatization with Isobutyl Chloroformate:
-
To the extracted sample, add a basic solution (e.g., 20 mM NaOH) and an alcohol (e.g., isobutanol).
-
Add a catalyst such as pyridine.
-
Carefully add the derivatizing agent, isobutyl chloroformate, to the solution.
-
Vortex the mixture to ensure complete reaction.
-
The resulting isobutyl ester of this compound is volatile and suitable for GC-MS analysis.[7]
-
-
Alternative Derivatization (Silylation):
-
In a dry, aprotic solvent, react the extracted sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the formation of the trimethylsilyl (TMS) ester.
-
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a high-polarity polyethylene glycol (PEG) type column).
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to obtain a complete mass spectrum or in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring the characteristic ions of derivatized this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS offers an alternative that may not require derivatization, although derivatization can enhance sensitivity and chromatographic retention for SCFAs.[8][9]
a) Sample Preparation
-
Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the proteins.
-
Supernatant Collection: The supernatant containing the SCFAs is collected for analysis.
-
Derivatization (Optional, for enhanced sensitivity):
-
A common derivatizing agent for LC-MS is 3-nitrophenylhydrazine (3-NPH). The reaction is typically carried out in the presence of a condensing agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a base such as pyridine.[8]
-
b) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is ideal for quantification.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for underivatized carboxylic acids or positive ion mode for certain derivatives.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound. For example, for the underivatized molecule, the transition from the deprotonated molecular ion [M-H]⁻ (m/z 94) to a characteristic fragment ion would be monitored.
-
Logical Workflow for Mass Spectrometric Analysis
The following diagram illustrates the general workflow for the analysis of this compound using either GC-MS or LC-MS.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. sciex.com [sciex.com]
A Technical Guide to Butanoic-d7 Acid: Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Butanoic-d7 acid, a deuterated form of butyric acid, widely utilized in scientific research and drug development. This document details its core physicochemical properties and provides comprehensive experimental protocols for its application as an internal standard in quantitative analytical methodologies.
Core Properties of this compound
This compound, also known as butyric-d7 acid, is a stable isotope-labeled analog of butanoic acid where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of butyric acid and other short-chain fatty acids (SCFAs).[1] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.
| Property | Value | Reference |
| CAS Number | 73607-83-7 | [1][2] |
| Molecular Formula | C₄D₇HO₂ | [2] |
| Molecular Weight | 95.15 g/mol | [1][2] |
| Synonyms | Butyric-d7 Acid, this compound (9CI), Butanoic acid D7 | [2] |
| Chemical Structure | CD₃(CD₂)₂CO₂H |
Experimental Protocols for Quantitative Analysis
This compound is primarily employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of short-chain fatty acids in various biological matrices.[3] The use of a deuterated internal standard is considered the gold standard as it effectively corrects for variations in sample extraction, derivatization efficiency, and matrix effects.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for SCFA Quantification
This protocol outlines a common derivatization-free method for the analysis of SCFAs in biological samples.
1. Sample Preparation and Extraction:
-
Thaw frozen biological samples (e.g., plasma, feces, cecum, liver, adipose tissue) on ice.
-
To a known amount of sample (e.g., 30 mg), add an extraction solvent such as ethanol.
-
Spike the sample with a known concentration of this compound internal standard solution. An internal standard mix with a final concentration of 500 mg/L for each deuterated SCFA is often used.[5][6]
-
Vortex the mixture to ensure thorough mixing.
-
Concentrate the SCFAs by alkaline vacuum centrifugation.[5][6][7]
-
Acidify the samples with succinic acid to increase the volatility of the SCFAs for GC analysis.[5][6][7]
2. GC-MS Instrumentation and Conditions:
-
Injector Temperature: 200°C[6]
-
GC-MS Transfer Line Temperature: 200°C[6]
-
Ion Source Temperature: 250°C[6]
-
Carrier Gas: Helium with an initial flow rate of 2.5 mL/min.[6]
-
Injection Mode: 1 μL splitless injection.[6]
-
Oven Temperature Program:
-
Initial temperature of 55°C, hold for 1 minute.
-
Ramp up to 105°C at a rate of 8°C/min, hold for 2 minutes.
-
Increase to 190°C at a rate of 30°C/min, hold for 1 minute.[6]
-
-
Detection Mode: Selected Ion Monitoring (SIM) mode is used to detect and quantify the analytes using their specific mass-to-charge ratios.[5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for SCFA Quantification
This protocol describes a method for SCFA analysis, which may or may not involve a derivatization step.
1. Sample Preparation and Extraction (with Derivatization):
-
Thaw serum or other biological fluid samples on ice.
-
Mix the sample with internal standards, including this compound, dissolved in acetonitrile (ACN).[8]
-
Deproteinate the sample using sulfosalicylic acid or by ACN precipitation.[8]
-
Separate the supernatant and perform derivatization. A common method involves using 3-nitrophenylhydrazine (3-NPH) to form 3-nitrophenylhydrazones, which improves chromatographic retention and ionization.[9][10]
-
Extract the derivatized SCFAs using a solvent like methyl tert-butyl ether (MTBE), dry the extract under nitrogen, and reconstitute it in a suitable solvent for injection.[8]
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UHPLC system is typically used for separation.[4]
-
Column: A C18 column or a specialized column like a porous graphitic carbon (PGC) column can be used. PGC columns are particularly useful for separating isomeric SCFAs without derivatization.[4][11]
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic mobile phase (e.g., acetonitrile or a mixture of acetonitrile/isopropanol) is commonly employed.[4][11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.
-
Detection Mode: Negative ionisation in Multiple Reaction Monitoring (MRM) mode is often used for derivatized SCFAs.[8]
Workflow for Quantitative Analysis Using a Deuterated Internal Standard
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.
Caption: Workflow for SCFA quantification using a deuterated internal standard.
References
- 1. This compound | 73607-83-7 | Benchchem [benchchem.com]
- 2. This compound | TRC-B692237-100MG | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. ro.ecu.edu.au [ro.ecu.edu.au]
- 11. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Butanoic-d7 Acid for Researchers and Drug Development Professionals
Introduction: Butanoic-d7 acid, a deuterated analog of the short-chain fatty acid butyric acid, is a critical tool in biomedical research and pharmaceutical development. Its isotopic stability makes it an ideal internal standard for mass spectrometry-based quantification of endogenous butyrate. Furthermore, as a histone deacetylase (HDAC) inhibitor, it is instrumental in cancer research and the development of epigenetic therapies. This guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental protocols.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer high-purity this compound, ensuring its accessibility for research purposes. The products are typically characterized by high isotopic and chemical purity, making them suitable for sensitive analytical applications. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | Butyric-d7 acid | 73607-83-7 | 95.15 | ≥98 atom % D | ≥98% (CP)[1][2] |
| Cayman Chemical | Butyric Acid-d7 | 73607-83-7 | 95.1 | ≥98% deuterated forms (d1-d7) | - |
| Cambridge Isotope Laboratories, Inc. | Butyric acid (D₇, 98%) | 73607-83-7 | 95.15 | 98% | 98%[3] |
| LGC Standards | This compound | 73607-83-7 | 95.15 | 98 atom % D | min 98%[4] |
| Toronto Research Chemicals (via Fisher Scientific) | This compound | 73607-83-7 | 95.15 | - | >95% (GC)[5] |
| Benchchem | This compound | 73607-83-7 | 95.15 | - | - |
Applications in Research and Drug Development
The unique properties of this compound lend it to two primary applications in the scientific community: as an internal standard for quantitative analysis and as a research tool for studying HDAC inhibition.
Internal Standard for Mass Spectrometry
Due to its chemical identity with endogenous butyric acid and its distinct mass, this compound is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.
Histone Deacetylase (HDAC) Inhibition
Butyric acid is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and can activate the transcription of certain genes.[1] This mechanism is of significant interest in cancer research, as it can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6] this compound is used in these studies to understand the pharmacokinetics and metabolic fate of butyrate as a potential therapeutic agent.
Experimental Protocols
Quantification of Short-Chain Fatty Acids using this compound as an Internal Standard by GC-MS
This protocol provides a general framework for the quantification of butyric acid and other short-chain fatty acids (SCFAs) in biological samples.
1. Sample Preparation:
-
Thaw frozen plasma or other biological samples on ice.
-
To 50 µL of the sample, add 50 µL of acetonitrile containing the internal standard, this compound, at a final concentration of 100 µM.
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge at 4°C for 10 minutes at 2000 x g to pellet the precipitated proteins.
-
Carefully collect 100 µL of the supernatant.
2. Derivatization (if necessary for improved volatility and chromatographic performance):
-
Add 10 µL of a 20% solution of a derivatizing agent such as PFBBr (Pentafluorobenzyl Bromide) in acetonitrile.
-
Vortex the mixture and heat at 60°C for 1 hour.
-
Allow the sample to cool for 15 minutes.
-
To quench the reaction, add a solution of 0.3 g/mL sodium thiosulfate and heat for 2 minutes at 60°C, followed by a 15-minute rest.
-
Extract the derivatized SCFAs by adding an appropriate organic solvent like hexane, vortexing, and collecting the organic layer.
3. GC-MS Analysis:
-
Injector Temperature: 200°C
-
Transfer Line Temperature: 200°C
-
Ion Source Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).
-
Injection Mode: Splitless injection of 1 µL of the sample.
-
Oven Temperature Program:
-
Initial temperature of 55°C, hold for 1 minute.
-
Ramp to 105°C at a rate of 8°C/min, hold for 2 minutes.
-
Ramp to 190°C at a rate of 30°C/min, hold for 1 minute.
-
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the derivatized SCFAs and the this compound internal standard.
4. Data Analysis:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of the SCFAs and a constant concentration of the this compound internal standard.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Plot this ratio against the concentration of the analyte to generate the calibration curve.
-
Determine the concentration of the SCFAs in the unknown samples by interpolating their peak area ratios on the calibration curve.
HDAC Inhibition Assay in Cultured Cells
This protocol outlines a method to assess the HDAC inhibitory activity of this compound in a cellular context.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT-116 colorectal carcinoma cells) in appropriate media and conditions.
-
Seed the cells in 96-well plates or other suitable culture vessels.
-
Treat the cells with varying concentrations of this compound (or sodium butyrate as a positive control) for a specified duration (e.g., 24-48 hours).
2. Assessment of Cell Viability and Apoptosis:
-
Cell Viability: Use a colorimetric assay such as MTT or MTS to determine the effect of the treatment on cell proliferation.
-
Apoptosis:
-
Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a commercially available kit.[7]
-
Flow Cytometry: Analyze the percentage of apoptotic cells by staining with Annexin V and propidium iodide.
-
3. Western Blot Analysis for Histone Acetylation:
-
Lyse the treated and control cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin or total histone H3).
-
Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system. An increase in the signal for acetylated histones in treated cells indicates HDAC inhibition.
Signaling Pathways and Experimental Workflows
Butyrate-Induced HDAC Inhibition and p21 Gene Activation
Butyrate's role as an HDAC inhibitor leads to the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1), a key regulator of the cell cycle. The following diagram illustrates this signaling pathway.
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and p21 gene expression.
Experimental Workflow for Investigating this compound Effects on Cancer Cells
The following diagram outlines a typical experimental workflow for studying the anticancer effects of this compound.
Caption: Workflow for assessing this compound's anticancer effects.
This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in utilizing high-purity this compound. The provided information on suppliers, applications, and detailed protocols, along with visual representations of key pathways and workflows, should facilitate the effective integration of this valuable research tool into various study designs.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconstructing the Certificate of Analysis for Butanoic-d7 Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like Butanoic-d7 acid is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of a typical CoA for this compound, detailing the key analytical tests performed, their underlying methodologies, and how to interpret the resulting data. This compound, a stable isotopologue of butanoic acid, is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its distinct mass shift and similar chemical properties to its non-deuterated counterpart.[1]
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product meets its predetermined specifications. It is a cornerstone of quality assurance, providing a comprehensive summary of the analytical tests performed on a particular lot. For deuterated compounds used in regulated industries, the CoA is essential for ensuring the accuracy and reproducibility of experimental results.[2]
Key Analytical Parameters and Data Presentation
The CoA for this compound will invariably present data on a range of physicochemical properties and purity assessments. The following tables summarize the typical quantitative data found on a CoA for this compound.
Table 1: Identification and Physicochemical Properties
| Parameter | Specification | Typical Value | Method |
| Appearance | Colorless Liquid | Conforms | Visual Inspection |
| Molecular Formula | C₄HD₇O₂ | C₄HD₇O₂ | - |
| Molecular Weight | 95.15 g/mol | 95.15 g/mol | Mass Spectrometry |
| CAS Number | 73607-83-7 | 73607-83-7 | - |
Table 2: Purity and Impurity Profile
| Parameter | Specification | Typical Value | Method |
| Chemical Purity | ≥98% | 99.5% | Gas Chromatography (GC-FID) |
| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry or ¹H NMR |
| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | Headspace Gas Chromatography (HS-GC) |
| Heavy Metals | ≤10 ppm | <5 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Detailed Experimental Protocols
The accuracy and reliability of the data presented in a CoA are directly dependent on the experimental methods used. This section details the methodologies for the key experiments cited.
Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is used to determine the percentage of this compound in the sample, separating it from any volatile organic impurities.
-
Principle: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a capillary column where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of substance.
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector and a suitable capillary column (e.g., a polar phase column for carboxylic acids).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/minute, and held for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and determine the degree of deuterium incorporation.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak is expected at an m/z corresponding to its deuterated mass. The relative intensities of the ions corresponding to different numbers of deuterium atoms (isotopologues) are used to calculate the isotopic enrichment.
-
Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph for sample introduction (GC-MS or LC-MS).
-
Sample Preparation: The sample is introduced into the instrument, typically as a dilute solution.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Analysis: The isotopic enrichment is calculated by comparing the integrated intensities of the mass peaks for the fully deuterated molecule (d7) and the partially deuterated species (d1-d6).[2][3]
Structural Confirmation and Isotopic Purity by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the structure and assessing isotopic purity by observing the reduction in proton signals.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) provides information about their chemical environment. In this compound, the signals corresponding to the seven deuterated positions will be significantly diminished or absent compared to the spectrum of non-deuterated butanoic acid.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to avoid interference from the solvent's protons.
-
Data Analysis: The ¹H NMR spectrum of this compound is compared to that of its non-deuterated analog.[4][5][6] The absence or significant reduction of proton signals at the expected chemical shifts for the alkyl protons confirms successful deuteration. The isotopic purity can be estimated by comparing the integration of any residual proton signals to the integration of a known internal standard.
Water Content by Karl Fischer Titration
This is a highly specific and accurate method for the determination of water content.[7][8][9][10][11]
-
Principle: The method is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The amount of iodine consumed is directly proportional to the amount of water present. The endpoint of the titration is detected potentiometrically.[8]
-
Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric).
-
Sample Preparation: A known weight of the this compound is directly injected into the titration vessel containing the Karl Fischer reagent.
-
Data Analysis: The instrument automatically calculates the water content, typically expressed as a percentage by weight.
Residual Solvents by Headspace Gas Chromatography (HS-GC)
This technique is used to identify and quantify volatile organic compounds that may be present from the manufacturing process, in accordance with USP <467> guidelines.[12][13][14][15][16]
-
Principle: The sample is placed in a sealed vial and heated, allowing any volatile solvents to partition into the headspace (the gas phase above the sample). A sample of the headspace gas is then injected into a gas chromatograph for separation and detection.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Sample Preparation: A weighed amount of this compound is placed in a headspace vial, often with a high-boiling point solvent to aid in the release of residual solvents.
-
HS-GC Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
GC conditions are optimized to separate the expected residual solvents.
-
-
Data Analysis: The peak areas of any detected solvents are compared to the peak areas of known standards to quantify their concentration.
Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique used to detect and quantify trace amounts of elemental impurities, particularly heavy metals.[17][18][19][20][21]
-
Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: The this compound sample is typically digested in strong acid to break down the organic matrix and dissolve the metals.
-
Data Analysis: The concentration of each metal is determined by comparing its signal intensity to that of a calibration curve generated from certified reference standards. The results are usually reported in parts per million (ppm).
Visualization of Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of the logical flow of the Certificate of Analysis process and the interplay between different analytical tests.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Relationship between analytical tests and final purity assessment.
References
- 1. This compound | 73607-83-7 | Benchchem [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. mt.com [mt.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shimadzu.com [shimadzu.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. gcms.cz [gcms.cz]
- 16. s4science.at [s4science.at]
- 17. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Butanoic-d7 acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Butanoic-d7 acid, a deuterated analog of butyric acid used as an internal standard in mass spectrometry and nuclear magnetic resonance studies.
Section 1: Chemical and Physical Properties
This compound (CAS No. 73607-83-7) is a stable isotope-labeled compound with the molecular formula C₄D₇HO₂.[1] Its physical and chemical properties are summarized in the table below. Understanding these properties is the first step in ensuring safe laboratory practices.
| Property | Value | Source |
| Molecular Weight | 95.15 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [5] |
| Odor | Stench | [5][6] |
| Melting Point | -6 to -3 °C (21 to 27 °F) | [2] |
| Boiling Point | 162 °C (324 °F) | [2] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [2] |
| Density | 1.039 g/mL at 25 °C | [2] |
| Solubility | Soluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [1][7] |
| Refractive Index | n20/D 1.3969 | [2] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.
GHS Hazard Statements:
-
H227: Combustible liquid.[8]
-
H302: Harmful if swallowed.[8]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
-
H341: Suspected of causing genetic defects.[10]
-
H402: Harmful to aquatic life.
Hazard Pictograms:
corrosive health hazard irritant
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[9]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[9][11]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[9][12]
Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practices.[9]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Do not breathe vapors or mist.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]
-
Wash hands thoroughly after handling.[13]
-
Do not eat, drink, or smoke when using this product.[8]
Storage Conditions
-
Keep the container tightly closed in a cool, dry, and well-ventilated area.[9]
-
Store in properly labeled containers.[9]
-
Recommended storage temperature is often -20°C for long-term stability, as indicated by some suppliers for research-grade material.[7] However, storage at +4°C is also noted.[4] Always refer to the supplier's specific recommendations.
-
Store away from incompatible materials.[8]
Section 4: Emergency Procedures
In the event of an emergency, follow these first-aid and accidental release measures.
First-Aid Measures
-
After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][13]
-
After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as it causes severe skin burns.[9][13]
-
After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]
-
After Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[9][12]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.[9][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[10] Place in suitable, closed containers for disposal.[9]
Section 5: Stability and Reactivity
-
Reactivity: None known based on available information.[5]
-
Chemical Stability: Stable under normal conditions.[5]
-
Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[5]
-
Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[5]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[5]
Section 6: Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to reach the sewage system or open water.[13] Dispose of contaminated packaging as unused product.[12]
Section 7: Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
References
- 1. This compound | 73607-83-7 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Butyric-d7 acid | C4H8O2 | CID 12216213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TRC-B692237-100MG | LGC Standards [lgcstandards.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. hpc-standards.com [hpc-standards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. synerzine.com [synerzine.com]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. capotchem.com [capotchem.com]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.com [fishersci.com]
The Biological Fate of Butanoic-d7 Acid In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butanoic-d7 acid, a deuterated stable isotope of the short-chain fatty acid (SCFA) butyric acid, serves as a valuable tool in metabolic research and as an internal standard for quantitative analysis.[1][2][3] Like its non-deuterated counterpart, it is anticipated to play a significant role in gut health, cellular metabolism, and epigenetic regulation through mechanisms such as histone deacetylase (HDAC) inhibition.[1][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its application in preclinical and clinical studies. This technical guide synthesizes the available information on the biological fate of butanoic acid and its deuterated analogues, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways. It is important to note that while direct in vivo pharmacokinetic data for this compound is limited, its biological behavior is largely inferred from studies on butyric acid and other deuterated compounds.
Introduction
Butanoic acid (butyric acid) is a four-carbon short-chain fatty acid primarily produced in the colon by the bacterial fermentation of dietary fiber.[4][5] It is a crucial energy source for colonocytes and is involved in a myriad of cellular processes, including the regulation of gene expression, immune modulation, and metabolic control.[1][4][6] this compound (CD₃(CD₂)₂COOH) is a form of butyric acid where all seven hydrogen atoms on the alkyl chain have been replaced with deuterium.[2] This isotopic labeling makes it an ideal tracer for metabolic studies and an internal standard for mass spectrometry-based quantification, as it is chemically identical to butyric acid but has a distinct mass.[3][7] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of the stronger carbon-deuterium bond can be the rate-limiting step in metabolic reactions, potentially slowing down its metabolism compared to the non-deuterated form.[8][9]
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Butyric Acid in Various Species
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Mice | < 5 min | Intravenous | [8][10] |
| Rabbits | < 5 min | Intravenous | [8][10] | |
| Humans | 0.5 min (initial phase), 13.7 min (terminal phase) | Intravenous | [8][10] | |
| Metabolism | Mice | ~80% metabolized at 5 min post-injection | Intravenous | [1] |
| Brain Uptake | Mice | Very low (<0.006% ID/cc) | Intravenous | [1] |
| Primary Excretion Route | Mice | Renal (Kidneys) | Intravenous | [1] |
Table 2: Tissue Distribution of Radiolabeled Butyrate in Mice
| Tissue | Observation | Time Point | Reference |
| Blood | Rapid appearance of radioactivity | Minutes post-injection | [8][10] |
| Liver | Main organ of accumulation | Not specified | [8][10] |
| Spleen | Relatively high uptake | Not specified | [1] |
| Pancreas | Relatively high uptake | Not specified | [1] |
Metabolism and Biological Pathways
The primary metabolic pathway for butyric acid is β-oxidation within the mitochondria, where it is converted into acetyl-CoA.[4] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. The deuteration in this compound is expected to slow this process due to the kinetic isotope effect at the C-D bond cleavage steps.[8]
Metabolic Pathway of Butanoic Acid
Butanoic acid is first activated to Butyryl-CoA, which then undergoes β-oxidation.
References
- 1. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differential elimination of synthetic butyric triglycerides in vivo: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Butyrate Improves Insulin Sensitivity and Increases Energy Expenditure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Short-Chain Fatty Acids in Biological Matrices Using Butanoic-d7 Acid as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota from the fermentation of dietary fibers. They play a crucial role in host physiology, including gut health, immune function, and metabolism. Accurate quantification of SCFAs in various biological samples is therefore essential for understanding their role in health and disease. This application note describes a robust and reliable gas chromatography-mass spectrometry (GC-MS) method for the simultaneous quantification of major SCFAs in biological matrices, utilizing butanoic-d7 acid as an internal standard to ensure accuracy and precision.
This method offers excellent linearity, recovery, and sensitivity for the analysis of SCFAs in complex biological samples such as feces, plasma, and tissue homogenates. The use of a deuterated internal standard, this compound, effectively corrects for variations in sample preparation and instrument response, leading to highly reproducible results.
Quantitative Data Summary
The following tables summarize the quantitative performance of the GC-MS method for SCFA analysis using this compound as an internal standard. The data demonstrates the method's excellent linearity, recovery, and sensitivity.
Table 1: Linearity of SCFA Quantification
| Analyte | Calibration Range | Correlation Coefficient (R²) |
| Acetic acid | 0.1 - 100 µM | ≥ 0.99 |
| Propionic acid | 0.1 - 100 µM | ≥ 0.99 |
| Butyric acid | 0.1 - 100 µM | ≥ 0.99 |
| Isobutyric acid | 0.1 - 100 µM | ≥ 0.99 |
| Valeric acid | 0.1 - 100 µM | ≥ 0.99 |
| Isovaleric acid | 0.1 - 100 µM | ≥ 0.99 |
| Hexanoic acid | 0.1 - 100 µM | ≥ 0.99 |
Data synthesized from multiple sources demonstrating typical performance.[1][2]
Table 2: Recovery Rates of SCFAs from Different Matrices
| Analyte | Feces | Plasma | Cecum Tissue |
| Acetic acid | 85 - 110% | 90 - 115% | 88 - 112% |
| Propionic acid | 90 - 115% | 95 - 110% | 92 - 110% |
| Butyric acid | 95 - 117% | 95 - 110% | 94 - 115% |
Recovery rates were determined by spiking known concentrations of SCFAs into the respective matrices before extraction.[1][2]
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µM) | LOQ (µM) |
| Acetic acid | 0.05 | 0.15 |
| Propionic acid | 0.02 | 0.08 |
| Butyric acid | 0.02 | 0.08 |
LOD and LOQ values can vary depending on the specific instrumentation and matrix.[3]
Experimental Protocols
Two primary methodologies are presented: a derivatization-free method and a method involving derivatization for enhanced volatility and sensitivity.
Protocol 1: Derivatization-Free GC-MS Analysis of SCFAs
This protocol is advantageous for its simplicity and reduced sample handling.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
SCFA standards (acetic, propionic, butyric, etc.)
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Biological matrix (feces, plasma, tissue)
2. Sample Preparation:
-
Feces/Tissue: Weigh approximately 50 mg of the homogenized sample into a 2 mL microcentrifuge tube.
-
Plasma/Serum: Pipette 200 µL of the sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a 100 µg/mL this compound solution in methanol to each sample.
-
Acidification: Add 100 µL of 5 M HCl to each tube to acidify the sample to a pH < 2.
-
Extraction: Add 1 mL of MTBE to each tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of MTBE for GC-MS analysis.
3. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-FFAP (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 180°C at 8°C/min, then to 240°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 4: SIM Ions for SCFA Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Acetic acid | 60 | 43, 45 |
| Propionic acid | 74 | 45, 57 |
| Isobutyric acid | 88 | 43, 71 |
| Butyric acid | 88 | 60, 71 |
| This compound (IS) | 95 | 64, 76 |
| Isovaleric acid | 102 | 57, 85 |
| Valeric acid | 102 | 60, 85 |
| Hexanoic acid | 116 | 60, 73 |
Protocol 2: GC-MS Analysis of SCFAs with Derivatization
Derivatization can improve chromatographic peak shape and sensitivity for certain applications.[4][5]
1. Materials and Reagents:
-
All reagents from Protocol 1
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl
-
Pyridine
2. Sample Preparation and Extraction:
-
Follow steps 2.1 to 2.7 from Protocol 1.
3. Derivatization:
-
Evaporate the MTBE extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MTBSTFA and 50 µL of pyridine to the dried extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Parameters:
-
Use the same GC-MS system and column as in Protocol 1.
-
Oven Program: Adjust the temperature program as needed for the separation of the silylated derivatives. A typical program might be: start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Acquisition Mode: Use SIM mode with appropriate ions for the TBDMS derivatives of the SCFAs.
Visualizations
Caption: Derivatization-Free GC-MS Workflow for SCFA Analysis.
Caption: SCFA Analysis Workflow with MTBSTFA Derivatization.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced GC-MS Sensitivity of Butanoic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of butanoic-d7 acid to enhance its sensitivity for gas chromatography-mass spectrometry (GC-MS) analysis. The following sections outline various derivatization strategies, present quantitative data for performance comparison, and provide step-by-step experimental procedures.
Introduction
Butanoic acid, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation and plays a significant role in various physiological and pathological processes.[1][2] The use of deuterated internal standards, such as this compound, is crucial for accurate quantification in complex biological matrices.[3] However, the inherent polarity and volatility of SCFAs pose analytical challenges for GC-MS, often requiring derivatization to improve chromatographic behavior and detection sensitivity.[4][5][6] Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, leading to improved peak shape, reduced adsorption in the GC system, and enhanced ionization efficiency in the mass spectrometer.[5][7][8]
This guide explores three common and effective derivatization techniques: silylation, esterification, and pentafluorobenzylation.
Derivatization Strategies for this compound
Several chemical derivatization methods can be employed to improve the GC-MS analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
1. Silylation: This is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[7][8] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common choices.[9][10] The resulting silyl esters are more volatile and less polar than the parent acid.[7][8]
2. Esterification: This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[5][11] Common reagents include boron trifluoride (BF3) in methanol or butanol.[6][9] The resulting methyl or butyl esters are amenable to GC-MS analysis.[12]
3. Alkylation with Pentafluorobenzyl Bromide (PFBBr): This technique introduces a pentafluorobenzyl group, which is highly electronegative. This derivatization is particularly advantageous for electron capture detection (ECD) but also enhances sensitivity in mass spectrometry, especially in negative chemical ionization (NCI) mode. The PFB esters exhibit excellent chromatographic properties.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance metrics reported for the analysis of short-chain fatty acids using different derivatization methods. While the data may not be exclusively for this compound, it provides a strong indication of the expected performance.
| Derivatization Method | Reagent(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Silylation | BSTFA, MSTFA | > 0.99 | 5 - 40 pg | - | [13] |
| Esterification | BF3/butanol | > 0.99 | < 10 pg (most acids) | - | [13] |
| Alkylation | PFBBr | > 0.997 | 5 - 24 ng/mL | 0.05 - 0.1 µg/mL | [1] |
| Direct Analysis (No Derivatization) | - | - | 0.01% of total fat (instrumental) | 0.10% of total fat (instrumental) | [14] |
Experimental Protocols
Herein are detailed protocols for the derivatization of this compound.
Protocol 1: Silylation using BSTFA
This protocol is adapted from common silylation procedures for carboxylic acids.[9]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a GC vial, add 50-100 µL of the anhydrous solvent to redissolve the residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol is based on the esterification of fatty acids for GC analysis.[6][9]
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
GC vials
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and evaporate to dryness.
-
Reagent Addition: Add 100-200 µL of 14% BF3-Methanol to the dried sample in a vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes.[6]
-
Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. Transfer the upper hexane layer containing the methyl esters to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Analysis: The hexane extract is ready for GC-MS analysis.
Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)
This protocol is adapted from a method for the analysis of short-chain fatty acids in biological samples.[1]
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 20% in acetone)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst
-
Organic solvent (e.g., hexane or dichloromethane)
-
GC vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare an aqueous solution of the this compound standard or sample.
-
Reagent Addition: In a reaction vial, combine 100 µL of the aqueous sample, 100 µL of a TBAHS solution (e.g., 0.1 M), and 200 µL of a solution of PFBBr in an organic solvent.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour with vigorous vortexing every 15 minutes.
-
Extraction: After cooling, allow the layers to separate. The upper organic layer contains the PFB-ester derivative.
-
Analysis: The organic layer can be directly injected into the GC-MS.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the derivatization workflow and the general chemical transformations.
References
- 1. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 7. insung.net [insung.net]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID [mdpi.com]
Application Note: Quantification of Butyrate in Fecal Samples Using Butanoic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, is a key signaling molecule and a primary energy source for colonocytes.[1][2][3] Its quantification in fecal samples is crucial for understanding gut health, host-microbe interactions, and the impact of therapeutic interventions.[2][4] This application note provides a detailed protocol for the accurate and reproducible quantification of butyrate in human fecal samples using a stable isotope-labeled internal standard, Butanoic-d7 acid, coupled with gas chromatography-mass spectrometry (GC-MS).
The use of a deuterated internal standard like this compound is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] This method involves sample homogenization, acidification, extraction, derivatization, and subsequent analysis by GC-MS.
Experimental Workflow Overview
The overall experimental workflow for the quantification of fecal butyrate is depicted below. This process ensures the efficient extraction and accurate measurement of butyrate from complex fecal matrices.
Caption: Experimental workflow for fecal butyrate quantification.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the quantification of butyrate in fecal samples.
1. Materials and Reagents
-
Butyric acid standard (≥99.8%)
-
This compound (internal standard, IS)
-
Hydrochloric acid (HCl)
-
Tert-butyl methyl ether (TBME)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization
-
Deionized water
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Fecal collection tubes
-
Homogenizer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-FFAP)[6]
2. Sample Handling and Preparation
Proper sample handling is crucial to prevent alterations in SCFA concentrations.
-
Sample Collection and Storage : Fecal samples should be collected and immediately frozen at -80°C until analysis to minimize changes in microbial metabolism.[1][7]
-
Homogenization : Thaw frozen fecal samples on ice. Weigh approximately 100-200 mg of the fecal sample into a microcentrifuge tube. Add 1 mL of deionized water or saline and homogenize thoroughly using a mechanical homogenizer.[8]
-
Internal Standard Spiking : To each homogenized sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 mg/mL solution). The d7-butyric acid is used for the quantification of butyrate.[5]
-
Acidification : Acidify the homogenate to a pH < 3.0 by adding a strong acid, such as 50 µL of 1.0 M HCl.[6] This step protonates the SCFAs, making them more soluble in organic solvents.
-
Liquid-Liquid Extraction : Add 1 mL of TBME to the acidified homogenate. Vortex the mixture vigorously for 2 minutes to extract the SCFAs into the organic phase.[6]
-
Centrifugation : Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[8]
-
Supernatant Collection : Carefully transfer the upper organic layer (TBME) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
3. Derivatization
To improve the volatility and chromatographic properties of butyrate for GC-MS analysis, a derivatization step is necessary.[7]
-
Transfer 100 µL of the dried organic extract to a GC vial insert.
-
Add 100 µL of MTBSTFA.
-
Seal the vial and incubate at 60°C for 30 minutes.[8]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis
-
Instrumentation : An Agilent 7890A GC system coupled with a 5975C mass selective detector or a similar system can be used.[6]
-
Column : A DB-FFAP capillary column (30 m x 0.25 mm x 0.5 µm) is suitable for the separation of derivatized SCFAs.[6]
-
Injection : Inject 1 µL of the derivatized sample in split mode (e.g., 25:1).
-
Oven Temperature Program :
-
Initial temperature: 90°C, hold for 1.5 minutes.
-
Ramp: Increase to 320°C at a rate of 10°C/minute.
-
Hold: Maintain at 320°C for the remainder of the total run time (e.g., 25 minutes).[9]
-
-
Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Monitor the appropriate ions for butyrate and this compound derivatives.
Data Presentation and Quantification
Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of butyric acid (e.g., ranging from 5 to 2000 µM) and a fixed concentration of the this compound internal standard into a blank matrix (e.g., water).[6] Process these standards in the same manner as the fecal samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Table 1: Representative Calibration Curve Data
| Analyte | Concentration (µM) | Peak Area Ratio (Analyte/IS) | R² |
| Butyrate | 5 | 0.025 | >0.995 |
| 50 | 0.248 | ||
| 500 | 2.512 | ||
| 750 | 3.745 | ||
| 1000 | 5.010 | ||
| 2000 | 9.985 |
Method Validation
Method validation is essential to ensure the reliability of the results. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Butyrate |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | ~3 µM |
| Limit of Quantification (LOQ) | ~10 µM |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (% Recovery) | 85-115% |
| Extraction Efficiency | >95% |
Data are representative and may vary depending on the specific instrumentation and laboratory conditions.
Sample Data
The concentration of butyrate in fecal samples can vary widely among individuals, influenced by factors such as diet and gut microbiome composition.[10][11]
Table 3: Example Butyrate Concentrations in Human Fecal Samples
| Sample ID | Butyrate Concentration (mmol/kg wet weight) |
| Healthy Volunteer 1 | 15.2 |
| Healthy Volunteer 2 | 28.5 |
| Healthy Volunteer 3 | 8.9 |
Fecal butyrate concentrations typically range from 3.5 to 32.6 mmol/kg.[10][11]
Butyrate Production and Signaling
Butyrate is produced by specific gut bacteria from dietary fiber. The primary pathway for butyrate synthesis in the human colon is through the conversion of butyryl-CoA to butyrate, a reaction catalyzed by butyryl-CoA:acetate CoA-transferase.[4] Key butyrate-producing bacteria include Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia species.[2]
Caption: Simplified pathway of butyrate production by gut microbiota.
Conclusion
This application note provides a robust and reliable method for the quantification of butyrate in fecal samples using this compound as an internal standard with GC-MS analysis. The detailed protocol and validation data demonstrate the suitability of this method for applications in clinical research and drug development, enabling accurate assessment of a key gut health biomarker. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the biological context of butyrate production.
References
- 1. mdpi.com [mdpi.com]
- 2. Butyrate 101: Everything You Need to Know About This Short Chain Fatty Acid [rupahealth.com]
- 3. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Us… [ouci.dntb.gov.ua]
- 4. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Fecal butyrate levels vary widely among individuals but are usually increased by a diet high in resistant starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Butanoic-d7 Acid in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butanoic acid, a key short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fibers, plays a crucial role in host metabolism and cellular processes.[1][2] Its accurate quantification in biological matrices is vital for understanding its role in health and disease, including metabolic disorders, inflammatory conditions, and gut-brain axis signaling.[2][3][4] Butanoic-d7 acid, a stable isotope-labeled analog of butyric acid, serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation and analysis.[5][6] These application notes provide detailed protocols for the use of this compound in targeted metabolomics studies for the precise and accurate measurement of butyric acid in various biological samples.
Quantitative Data Summary
The use of this compound as an internal standard in conjunction with appropriate sample preparation and analytical methods yields excellent quantitative performance. The following table summarizes typical validation data from studies utilizing deuterated internal standards for SCFA quantification.
| Parameter | Typical Performance | Biological Matrix | Analytical Method | Reference |
| Linearity (R²) | > 0.99 | Plasma, Feces, Cecum, Liver, Adipose Tissue | GC-MS | [7][8] |
| Recovery (%) | 95 - 117 | Plasma, Feces, Cecum, Liver, Adipose Tissue | GC-MS | [7][8] |
| Precision (RSD %) | 1 - 4.5 | Plasma, Feces, Cecum, Liver, Adipose Tissue | GC-MS | [7][8] |
| Intra-day Precision (RSD %) | < 10 | Fecal Samples | GC-MS with PCF derivatization | [9] |
| Inter-day Precision (RSD %) | < 10 | Fecal Samples | GC-MS with PCF derivatization | [9] |
| LOD (ng/mL) | 1 - 7 | Serum | LC-MS/MS with 3-NPH derivatization | [10] |
| LOQ (ng/mL) | 3 - 19 | Serum | LC-MS/MS with 3-NPH derivatization | [10] |
Experimental Workflow
The overall workflow for the quantification of butyric acid using this compound as an internal standard is depicted below. This process includes sample collection, internal standard spiking, extraction, optional derivatization, and analysis by mass spectrometry.
Caption: General workflow for butyric acid quantification using an internal standard.
Experimental Protocols
Two common protocols are detailed below: a derivatization-free GC-MS method and an LC-MS method with derivatization for enhanced sensitivity.
Protocol 1: Derivatization-Free GC-MS Analysis of Short-Chain Fatty Acids
This protocol is adapted for the analysis of SCFAs in various biological matrices like plasma, feces, and tissues.[7][8]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Ethanol (GC-MS grade)
-
Succinic acid
-
Milli-Q water
-
Biological sample (e.g., 30 mg tissue or 30 µL plasma)
-
Microcentrifuge tubes
2. Standard and Internal Standard Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in ethanol. A typical concentration is 4000 mg/L.[8]
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of non-labeled butyric acid in ethanol to cover the expected concentration range in the samples.
3. Sample Preparation and Extraction:
-
Weigh approximately 30 mg of tissue or pipette 30 µL of plasma into a microcentrifuge tube.[8]
-
Add a precise volume of the this compound internal standard solution. For instance, add 6.25 µL of a 4000 mg/L IS stock to the sample.[8]
-
Add extraction solvent (e.g., 293.75 μL of ethanol) to the sample.[8]
-
Homogenize the sample thoroughly (e.g., vortex for 1 minute, followed by sonication).
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 15-20 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube.
-
For increased concentration, samples can be subjected to alkaline vacuum centrifugation.[7][8]
-
Prior to injection, acidify the sample by diluting it with 0.6 M succinic acid to ensure the SCFAs are in their volatile acidic form.[8]
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: e.g., Agilent DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 240°C.
-
Oven Program: Start at 100°C, hold for 0.5 min, ramp to 180°C at 8°C/min, then to 240°C at 25°C/min, and hold for 5 min.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5977A or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for butyric acid and this compound.
5. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of butyric acid to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of butyric acid in the samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis with 3-Nitrophenylhydrazine (3-NPH) Derivatization
This protocol is suitable for sensitive quantification of SCFAs in serum or plasma, where concentrations are typically lower.[10]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Methyl tert-butyl ether (MTBE)
-
Serum or plasma samples
2. Standard and Internal Standard Preparation:
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile.
-
Calibration Standards: Prepare calibration standards of non-labeled butyric acid in a surrogate matrix (e.g., 20% methanol/water).
3. Sample Preparation and Derivatization:
-
Thaw serum samples on ice.
-
In a microcentrifuge tube, mix a small volume of serum (e.g., 50 µL) with the this compound internal standard solution in acetonitrile to precipitate proteins.[11]
-
Vortex and centrifuge at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Derivatization:
-
Extraction:
-
Extract the derivatized SCFAs using MTBE.[11]
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic (MTBE) layer to a new tube.
-
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS analysis (e.g., 10% acetonitrile/water).[11]
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or similar.[12]
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or similar.[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the SCFA derivatives.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Set up transitions for the 3-NPH derivatives of both butyric acid and this compound.
5. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentration of butyric acid in the biological samples based on this curve.
Signaling Pathway and Logical Relationships
The quantification of butyric acid is often a key component in studies investigating the influence of the gut microbiome on host health. The following diagram illustrates the logical relationship between dietary fiber, gut microbiota, SCFA production, and host effects.
Caption: Production of butyric acid by gut microbiota and its subsequent analysis.
References
- 1. Butyric Acid Supplementation Reduces Changes in the Taxonomic and Functional Composition of Gut Microbiota Caused by H. pylori Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Could the use of butyric acid have a positive effect on microbiota and treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 7. researchgate.net [researchgate.net]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids [mdpi.com]
- 9. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ro.ecu.edu.au [ro.ecu.edu.au]
- 11. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 12. bio-protocol.org [bio-protocol.org]
Application Note and Protocol: Utilizing Butanoic-d7 Acid as an Internal Standard for Accurate Quantification of Short-Chain Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of short-chain fatty acids (SCFAs), such as butyric acid, is of significant interest in various research fields, including gut microbiome studies, metabolic disease research, and drug development. Due to their volatility and low molecular weight, accurate measurement of SCFAs in complex biological matrices can be challenging. The use of a stable isotope-labeled internal standard, such as butanoic-d7 acid, is the gold standard for achieving accurate and precise quantification by mass spectrometry.[1][2] This is achieved through the principle of isotope dilution mass spectrometry (IDMS), where a known quantity of the deuterated internal standard is spiked into the sample at the beginning of the workflow.[1] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of variations during sample preparation and analysis.[1][2]
This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of butyric acid and other SCFAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The mass spectrometer can differentiate between the endogenous analyte and the heavier isotopically labeled internal standard based on their mass-to-charge (m/z) ratio.[1] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or instrument response.[1]
Experimental Workflow Overview
The following diagram illustrates the general workflow for sample analysis using this compound as an internal standard.
References
Application Note: Quantification of Short-Chain Fatty Acids Using Liquid-Liquid Extraction with Butanoic-d7 Acid Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs) are microbial metabolites produced in the gut through the fermentation of dietary fibers.[1] Acetic acid, propionic acid, and butyric acid are the most abundant SCFAs and play crucial roles in host-gut microbiome interactions, influencing host metabolism and immune responses.[2] Accurate quantification of SCFAs in various biological matrices is essential for understanding their physiological and pathophysiological roles. This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of SCFAs from biological samples, such as feces, serum, plasma, and tissues, using butanoic-d7 acid as an internal standard for accurate quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Principle
This method is based on the principle of partitioning SCFAs from an acidified aqueous sample into an immiscible organic solvent. The use of a deuterated internal standard, such as this compound, is critical for correcting for variations in extraction efficiency and instrumental response, thereby ensuring high accuracy and reproducibility.[3] this compound is chemically similar to the target SCFAs, ensuring it behaves similarly during the extraction and analysis process.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the liquid-liquid extraction and analysis of SCFAs.
Caption: Workflow for SCFA liquid-liquid extraction and analysis.
Protocols
Materials and Reagents
-
Solvents: Methyl tert-butyl ether (MTBE), Diethyl ether (Note: MTBE is often preferred to avoid potential oxidation and background noise associated with diethyl ether).[4]
-
Acids: Hydrochloric acid (HCl), Sulfuric acid, or Phosphoric acid.
-
Internal Standard (IS): this compound.
-
SCFA Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, and hexanoic acid.
-
Biological Samples: Feces, serum, plasma, or tissue homogenates.
Protocol 1: LLE of SCFAs from Fecal Samples
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL microcentrifuge tube.
-
Add a known volume of sterile, deionized water (e.g., 1 mL) to the tube.
-
Homogenize the sample thoroughly using a bead-beater or vortex mixer until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet solid debris.
-
-
Extraction:
-
Transfer a defined volume of the supernatant (e.g., 500 µL) to a new microcentrifuge tube.
-
Spike the supernatant with a known concentration of this compound internal standard.
-
Acidify the sample to a pH of 2-3 by adding a small volume of concentrated HCl (e.g., 50 µL of 1.0 M HCl).[5]
-
Add 1 mL of MTBE to the acidified sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 5 minutes to separate the aqueous and organic phases.[5]
-
Carefully transfer the upper organic layer containing the SCFAs to a clean autosampler vial for analysis.
-
Protocol 2: LLE of SCFAs from Serum/Plasma
-
Sample Preparation:
-
Thaw serum or plasma samples on ice.
-
In a microcentrifuge tube, combine a specific volume of the sample (e.g., 100 µL) with a known concentration of the this compound internal standard.
-
-
Extraction:
-
Acidify the sample by adding a small volume of a suitable acid (e.g., 10 µL of 10% sulfosalicylic acid or an appropriate amount of HCl to reach pH 2-3).
-
Add 500 µL of cold MTBE to the tube.
-
Vortex for 2 minutes and then centrifuge at high speed for 10 minutes at 4°C.
-
Transfer the organic supernatant to a new vial for analysis.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of SCFAs using methods similar to the one described.
Table 1: Method Validation Parameters for SCFA Quantification
| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Recovery (%) | Reference |
| Acetic Acid | 0.5 - 1000 | 0.1 | 0.5 | 95 - 110 | [3][6] |
| Propionic Acid | 0.5 - 500 | 0.1 | 0.4 | 98 - 105 | [3][6] |
| Butyric Acid | 0.5 - 500 | 0.1 | 0.4 | 97 - 108 | [3][6] |
| Valeric Acid | 0.5 - 250 | 0.1 | 0.5 | 94 - 109 | [4] |
Note: Values are compiled from multiple sources and may vary depending on the specific matrix and instrumentation.
Table 2: Example SCFA Concentrations in Different Biological Matrices
| SCFA | Human Feces (µmol/g) | Human Serum (µM) | Human Plasma (µM) | Mouse Cecum Tissue (µmol/g) | Reference |
| Acetic Acid | 30 - 70 | 50 - 150 | 50 - 150 | 5 - 15 | [4][5] |
| Propionic Acid | 10 - 25 | 5 - 15 | 5 - 15 | 1 - 5 | [4][5] |
| Butyric Acid | 10 - 25 | 2 - 10 | 2 - 10 | 1 - 5 | [4][5] |
Signaling Pathway Visualization
While this application note focuses on the analytical method, it's important to remember that SCFAs are key signaling molecules. The diagram below illustrates a simplified representation of SCFA signaling pathways.
Caption: Simplified SCFA signaling pathways in the host.
Conclusion
The described liquid-liquid extraction protocol using this compound as an internal standard provides a robust and reliable method for the quantification of short-chain fatty acids in a variety of biological samples. This approach, coupled with GC-MS or LC-MS analysis, offers the sensitivity and accuracy required for detailed studies in metabolic research, drug development, and clinical diagnostics. The provided protocols and data serve as a valuable resource for researchers aiming to implement SCFA analysis in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol: Solid-Phase Extraction of Butanoic-d7 Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butanoic-d7 acid, a deuterated stable isotope of butyric acid, is a critical internal standard for the accurate quantification of short-chain fatty acids (SCFAs) in various biological matrices.[1][2] SCFAs are microbially produced metabolites in the gut that play a significant role in health and disease, making their precise measurement essential in research and clinical studies.[3] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers selective and efficient cleanup and concentration of analytes from complex samples prior to chromatographic analysis.[4][5] This application note provides a detailed protocol for the solid-phase extraction of this compound and other SCFAs from biological samples.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing a robust SPE method.
| Property | Value | Reference |
| Molecular Formula | C₄HD₇O₂ | [6] |
| Molecular Weight | 95.15 g/mol | [7][8] |
| Boiling Point | 162 °C | [1][2] |
| Melting Point | -6 to -3 °C | [1][2] |
| Density | 1.039 g/mL at 25 °C | [2] |
| Solubility | Soluble in water, DMF, DMSO, and Ethanol | [1][6] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
1. Materials and Reagents
-
This compound standard
-
SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Bond Elut Plexa) are recommended for their high recovery and reproducibility with SCFAs.[9][10]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or another suitable acid for pH adjustment)
-
Internal standard solution (if this compound is not the internal standard)
-
Centrifuge
-
Vortex mixer
-
SPE vacuum manifold
2. Sample Pre-treatment
Proper sample pre-treatment is critical for achieving high recovery and minimizing matrix effects.[5][11]
-
For Fecal and Tissue Samples:
-
Weigh approximately 50 mg of the homogenized sample into a microcentrifuge tube.[9][10]
-
Add a suitable extraction solvent. Acetone has been shown to be effective for extracting SCFAs from fecal samples.[9][10]
-
Vortex the sample vigorously for 5 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
For Plasma/Serum Samples:
-
To 100 µL of plasma or serum, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Collect the supernatant.
-
Acidify the supernatant with formic acid to a final concentration of 0.1% to ensure the SCFAs are in their protonated form for better retention on reversed-phase sorbents.
-
3. Solid-Phase Extraction (SPE) Procedure
The following steps outline the SPE process using a bind-elute strategy.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
This step solvates the functional groups of the sorbent.[12]
-
-
Equilibration:
-
Pass 1 mL of LC-MS grade water through the cartridge.
-
This prepares the sorbent for the aqueous sample.[12] Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure efficient binding of the analytes to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
This step removes polar interferences without eluting the SCFAs.
-
-
Elution:
-
Elute the bound SCFAs with 1 mL of methanol or acetonitrile. Using a small volume of a strong organic solvent ensures a concentrated sample.[12]
-
Collect the eluate for analysis.
-
4. Post-Elution Processing
-
The eluate can be directly injected into an LC-MS system.
-
For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic properties of the SCFAs.[3]
-
If needed, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent to further concentrate the sample.
Quantitative Data Summary
The following table summarizes typical performance data for the SPE of SCFAs using polymeric reversed-phase sorbents, as reported in the literature.
| Parameter | Butyric Acid (as a proxy for this compound) | Reference |
| Recovery | 98.34–137.83% | [9][10] |
| Limit of Detection (LOD) | 0.11–0.36 µM | [9][10] |
| Limit of Quantification (LOQ) | 0.38–1.21 µM | [9][10] |
| Linearity (R²) | ≥ 0.9998 | [9][10] |
| Reproducibility (RSD) | ≤ 1.30% | [9][10] |
Experimental Workflow Diagram
Caption: SPE Workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from biological samples. The described method, utilizing a reversed-phase polymeric sorbent, offers high recovery and reproducibility, making it suitable for accurate and reliable quantification of SCFAs in complex matrices. The protocol can be adapted and optimized for various research and drug development applications.
References
- 1. This compound | 73607-83-7 | Benchchem [benchchem.com]
- 2. 丁酸-d7 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Butyric acid (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Butyric-d7 acid | C4H8O2 | CID 12216213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.com [phenomenex.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Butyrate-d7 Acid in Gut Microbiome Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Butanoic-d7 acid (Butyrate-d7) in gut microbiome research. Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon, is a critical molecule for gut health. It serves as the primary energy source for colonocytes, enhances the gut barrier, and possesses anti-inflammatory and immunomodulatory properties.[1] Stable isotope-labeled butyrate, such as Butyrate-d7, is an invaluable tool for in vivo and in vitro metabolic studies, allowing researchers to trace its absorption, distribution, and incorporation into various metabolic pathways without the use of radioactive isotopes.
Applications of this compound
This compound is a stable isotope-labeled form of butyric acid where seven hydrogen atoms are replaced by deuterium. This isotopic labeling allows for its differentiation from endogenous butyrate using mass spectrometry. The primary applications in gut microbiome research include:
-
Metabolic Tracer Studies (Stable Isotope Probing): To trace the metabolic fate of butyrate produced by the gut microbiota. By introducing Butyrate-d7, researchers can track its absorption by the host, its utilization by colonocytes, and its incorporation into various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[1] This provides insights into host-microbiome metabolic interactions.
-
Quantification of Butyrate Production: As an internal standard in mass spectrometry-based quantification of endogenous butyrate and other SCFAs in biological samples such as feces, cecal contents, and blood.[2][3][4] The use of a deuterated internal standard improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.
-
In Vitro Fermentation Studies: To study the production and consumption of butyrate by specific gut microbial communities or isolated bacterial strains in a controlled environment.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data and experimental parameters relevant to studies involving butyrate and its isotopic labeling.
Table 1: Typical Concentrations of Butyrate in Biological Samples
| Sample Type | Concentration Range | Species | Reference(s) |
| Human Feces | 50 - 200 mM | Human | [10] |
| Human Plasma | 0.2 - 15 µM | Human | [11] |
| Mouse Cecal Content | Variable (diet-dependent) | Mouse | N/A |
| Portal Vein Blood | ~30 µM | Human | [11] |
Table 2: Experimental Parameters for In Vitro Fermentation Studies
| Parameter | Value | Description | Reference(s) |
| Fecal Slurry Concentration | 1% - 10% (w/v) | Concentration of fecal inoculum in the fermentation medium. | [12] |
| Fermentation Medium | YCFA, Gifu anaerobic medium | Media designed to mimic the gut environment. | [13] |
| Substrate (e.g., Fiber) | 5 - 10 g/L | The fermentable substrate for butyrate production. | N/A |
| Butyrate-d7 Spike-in | 1 - 10 mM | Concentration of the tracer added to the fermentation. | N/A |
| Incubation Time | 24 - 48 hours | Duration of the fermentation experiment. | [5] |
| Incubation Temperature | 37°C | Simulates human body temperature. | [6][12] |
| Atmosphere | Anaerobic (e.g., 85% N₂, 10% CO₂, 5% H₂) | To maintain the anaerobic conditions of the gut. | N/A |
Experimental Protocols
Protocol for In Vivo Stable Isotope Probing using this compound in a Mouse Model
This protocol describes the administration of this compound to mice to trace the metabolic fate of butyrate.
Materials:
-
This compound (or its sodium salt, Sodium Butyrate-d7)
-
Animal model (e.g., C57BL/6J mice)
-
Oral gavage needles
-
Metabolic cages for fecal and urine collection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes)
-
Liquid nitrogen for snap-freezing samples
-
-80°C freezer for sample storage
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing in metabolic cages for 3-5 days before the experiment.
-
Tracer Administration: Prepare a solution of this compound in sterile water or saline. Administer a single dose via oral gavage (e.g., 100 mg/kg body weight).
-
Sample Collection:
-
Feces: Collect fecal pellets at various time points post-administration (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately snap-freeze in liquid nitrogen and store at -80°C.
-
Blood: Collect blood samples via tail vein or cardiac puncture at the end of the experiment. Centrifuge to separate plasma and store at -80°C.
-
Tissues: At the terminal time point, euthanize the mice and collect tissues of interest (e.g., colon, liver, cecum). Rinse with cold PBS, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Sample Preparation for LC-MS Analysis:
-
Feces and Tissues: Homogenize a known weight of the sample in a suitable extraction solvent (e.g., acetonitrile with an internal standard). Centrifuge to pellet debris and collect the supernatant.
-
Plasma: Precipitate proteins using a cold solvent like acetonitrile. Centrifuge and collect the supernatant.
-
-
LC-MS Analysis: Analyze the extracts using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the concentrations of this compound and its metabolites, as well as endogenous butyrate.
Protocol for Quantification of Butyrate in Fecal Samples using this compound as an Internal Standard
This protocol details the use of this compound as an internal standard for accurate quantification of butyrate.
Materials:
-
This compound (internal standard)
-
Butyric acid (for calibration curve)
-
Fecal samples
-
Extraction solvent (e.g., acidified water or ethanol)
-
Derivatization agent (optional, e.g., 3-nitrophenylhydrazine)
-
LC-MS grade solvents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (internal standard) and a series of calibration standards of butyric acid of known concentrations.
-
Sample Extraction:
-
Weigh a small amount of frozen fecal sample (e.g., 50-100 mg).
-
Add a known volume of extraction solvent containing a fixed concentration of this compound.
-
Homogenize the sample thoroughly (e.g., bead beating or vortexing).
-
Centrifuge at high speed to pellet solid debris.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity): Transfer the supernatant to a new tube and perform a chemical derivatization to enhance the chromatographic and mass spectrometric properties of the SCFAs.
-
LC-MS Analysis: Inject the prepared samples and calibration standards onto an LC-MS system.
-
Data Analysis: Create a calibration curve by plotting the peak area ratio of butyric acid to this compound against the concentration of the butyric acid standards. Use this curve to determine the concentration of butyrate in the fecal samples.
Visualization of Pathways and Workflows
Signaling Pathways of Butyrate
Butyrate exerts its biological effects through several mechanisms, primarily through the inhibition of histone deacetylases (HDACs) and by acting as a signaling molecule through G-protein coupled receptors (GPCRs).
Caption: Butyrate signaling pathways in host cells.
Experimental Workflow for In Vivo Stable Isotope Probing
The following diagram illustrates the workflow for an in vivo study using this compound.
Caption: Workflow for in vivo this compound tracing.
Butyrate Production Pathways in Gut Microbiota
The primary pathways for butyrate production from carbohydrates by gut bacteria are the butyryl-CoA:acetate CoA-transferase pathway and the butyrate kinase pathway.[11]
Caption: Major microbial pathways for butyrate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 3. ro.ecu.edu.au [ro.ecu.edu.au]
- 4. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition [frontiersin.org]
- 7. In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State of the Art in the Culture of the Human Microbiota: New Interests and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal intensity of Butanoic-d7 acid in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity of Butanoic-d7 acid in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for this compound low in my GC-MS analysis?
Low signal intensity for this compound, a polar and volatile short-chain fatty acid (SCFA), can stem from several factors.[1][2] Common causes include analyte loss during sample preparation, poor chromatographic performance due to its polarity, issues with the GC-MS system itself such as active sites in the inlet or column, or suboptimal instrument parameters.[3][4][5]
Q2: Is derivatization necessary for analyzing this compound by GC-MS?
Yes, derivatization is highly recommended and often a critical step for the successful analysis of SCFAs like butanoic acid.[6] Derivatization converts the polar carboxylic acid into a less polar, more volatile, and more thermally stable derivative.[6][7] This leads to improved peak shape, reduced tailing, and significantly enhanced sensitivity.[6] Common derivatization reagents include silylating agents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) and esterification agents like isobutyl chloroformate/isobutanol.[1][2][8][9]
Q3: What are "active sites" in a GC system and how do they affect my analysis?
Active sites are locations within the GC flow path, primarily in the inlet liner and the front of the GC column, that can interact with and adsorb polar analytes like carboxylic acids.[5][10] These sites are often exposed silanol groups (-Si-OH) on glass surfaces or metal oxides.[10] This adsorption is a primary cause of peak tailing and loss of signal intensity, as a portion of the analyte is retained and does not reach the detector.[4][5][11] Using deactivated (silanized) liners and columns is crucial to minimize this effect.[4][12][13]
Q4: Can my sample preparation method lead to low signal for this compound?
Absolutely. Butanoic acid is volatile, and significant analyte loss can occur during sample preparation, especially during drying or evaporation steps.[14] To mitigate this, it is common to adjust the pH of the sample. Under basic conditions (e.g., by adding NaOH), the carboxylic acid is converted to its non-volatile salt form, preventing evaporative losses.[2][15] Conversely, acidification is often performed just before injection to ensure the analyte is in its volatile free-acid form for GC analysis.[15] Incomplete extraction from the sample matrix can also be a cause of low recovery.[6]
Q5: How do I prevent contamination that could interfere with my analysis?
Contamination can manifest as ghost peaks, a high baseline, or a noisy signal, all of which can affect the accurate quantification of your analyte.[16] Common sources of contamination include a cored septum, a dirty inlet liner, or a contaminated split vent trap.[12] Regular replacement of consumables like the septum and inlet liner is essential.[12][16] Ensuring the purity of carrier gas and using gas traps can also prevent baseline instability.[17]
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Step 1: Initial Checks & System Verification
Before making significant changes, perform these initial checks:
-
Confirm Sample Integrity: Ensure the standard or sample has not degraded and was prepared correctly. Prepare a fresh standard to verify.[3]
-
Review Method Parameters: Double-check that the correct GC-MS method was loaded. Verify inlet temperature, split ratio, oven temperature program, and MS acquisition parameters (e.g., SIM ions, dwell times).[18]
-
Check for Leaks: A system leak is a common cause of low sensitivity.[12][19] Check for leaks at the septum nut, column fittings, and MS interface. A high nitrogen (m/z 28) and low water (m/z 18) signal in the MS background can indicate a leak.
-
Run a System Blank: Inject a solvent blank to check for contamination or ghost peaks that might be interfering with your analyte's peak.[4]
Step 2: Investigate the GC Inlet
The inlet is a frequent source of problems for polar analytes.[16]
-
Inspect and Replace the Septum: A worn or cored septum can cause leaks and be a source of contamination.[12] Replace the septum regularly.
-
Inspect and Replace the Inlet Liner: The inlet liner is a critical component.
-
Activity: An active liner will cause peak tailing and signal loss.[3][5] Replace the current liner with a new, deactivated one. Using liners with glass wool can sometimes introduce activity if the wool is not properly deactivated.[10][13]
-
Contamination: A dirty liner can be a source of ghost peaks and analyte loss.[16]
-
Proper Installation: Ensure the liner is installed correctly to avoid dead volume.[20]
-
Step 3: Evaluate the GC Column
-
Column Trimming (Front-end Maintenance): Over time, the front section of the column can become contaminated or active.[21]
-
Column Bleed: A rising baseline, especially at higher temperatures, can indicate column bleed, which can contribute to noise and reduce the signal-to-noise ratio.[17] This may indicate the column is old or has been damaged by oxygen.
Step 4: Review Sample Preparation and Derivatization
-
Derivatization Efficiency: Incomplete derivatization will result in a poor signal for the derivatized analyte and may show a tailing peak for the underivatized acid.
-
Ensure the derivatization reagent is fresh and not hydrolyzed.
-
Optimize reaction time and temperature. For example, derivatization with MTBSTFA is often performed at 60°C for 30 minutes.[2]
-
Ensure the sample is free of excess water, as this can quench many derivatization reactions (unless the protocol is specifically for aqueous samples).[1]
-
-
Extraction and Volatility Control: As mentioned in the FAQs, ensure that pH is controlled during any sample concentration steps to prevent the loss of the volatile butanoic acid.[2][15]
Step 5: Check the Mass Spectrometer
-
Tune the MS: A poor MS tune will result in low sensitivity. Run an autotune to ensure the MS is performing optimally. Check the tune report for any anomalies, such as high repeller voltage (indicating a dirty source) or low ion abundance.[18]
-
Clean the Ion Source: A contaminated ion source is a common reason for a gradual or sudden loss of sensitivity.[18][22] If the autotune fails or shows signs of a dirty source, follow the manufacturer's procedure for cleaning the ion source components.
Experimental Protocols
Generalized Protocol for SCFA Analysis using Derivatization
This protocol provides a general workflow. Specific volumes and reagents should be optimized for your specific application and sample type.
-
Sample Preparation (e.g., from Serum):
-
To a 20 µL serum sample in a microcentrifuge tube, add 30 µL of 0.1 M NaOH to prevent the evaporation of SCFAs.[2]
-
Add an appropriate amount of your internal standard solution (e.g., this compound, if it's not the analyte of interest).
-
Add 430 µL of methanol for protein precipitation.[2]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for derivatization.
-
-
Derivatization (using MTBSTFA):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of the derivatization reagent (e.g., MTBSTFA with 1% TBDMSCl) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[2][23]
-
Cool to room temperature before injection into the GC-MS.
-
Data Presentation
Table 1: Common GC-MS Parameters for SCFA Analysis
| Parameter | Typical Setting | Rationale & Troubleshooting Point |
| Inlet Temperature | 240 - 280 °C | Too low may cause incomplete vaporization of less volatile derivatives. Too high may cause degradation.[3][23] |
| Injection Mode | Split (e.g., 10:1 to 50:1) | A high split ratio can lead to low signal if the sample is too dilute. Adjust to a lower split ratio to increase the amount of sample reaching the column.[18][20] |
| Liner Type | Deactivated, Tapered | A deactivated liner is critical to prevent adsorption of polar analytes. Tapers can help focus the sample onto the column.[4][13] |
| Column Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) or a wax column | A standard non-polar or mid-polar column is often sufficient for derivatized SCFAs. For underivatized acids, a more polar wax column is needed.[23][24][25] |
| Oven Program | Start at 40-60°C, ramp to ~300°C | A low initial temperature helps focus the analytes at the head of the column. The ramp rate affects peak separation.[23] |
| MS Ion Source Temp. | 200 - 250 °C | Should be hot enough to prevent condensation but not so hot as to cause thermal degradation.[25] |
Visualizations
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low GC-MS signal.
Potential Causes of Low Signal Intensity
Caption: Potential root causes for low signal of this compound in GC-MS.
References
- 1. agilent.com [agilent.com]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Gas chromatography-mass spectrometry of carboxylic acids in tissues as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Inlet Activity | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. m.youtube.com [m.youtube.com]
- 22. aimanalytical.com [aimanalytical.com]
- 23. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 24. GC/MS analysis of small polar volatile molecules - Chromatography Forum [chromforum.org]
- 25. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Chromatographic Separation of Butyrate and Butanoic-d7 Acid
Welcome to the technical support center for the analysis of butyrate and its deuterated internal standard, Butanoic-d7 acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic separation and quantification. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Butyrate peak poorly retained on a reverse-phase C18 column?
Short-chain fatty acids (SCFAs) like butyrate are highly polar and have low molecular weight, leading to poor retention on traditional C18 columns under typical reversed-phase conditions.[1] To overcome this, chemical derivatization is often employed to increase the hydrophobicity of the molecule, thereby improving its retention.[1][2]
Q2: What are the most common derivatization reagents for butyrate analysis by LC-MS/MS?
Several derivatization reagents are used to enhance the chromatographic behavior and detection sensitivity of SCFAs. One of the most common is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.[1][3][4] This derivatization not only improves retention on reversed-phase columns but also significantly enhances ionization efficiency for mass spectrometry detection.[3] Other reagents like 2-picolylamine have also been successfully used.[5]
Q3: My deuterated internal standard (this compound) has a slightly different retention time than my analyte (butyrate). Is this normal?
Yes, a small and consistent shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect."[6][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] While a minor, reproducible shift is generally acceptable, a significant or inconsistent separation can lead to quantification errors due to differential matrix effects.[6][8]
Q4: I'm observing poor peak shape (tailing or fronting) for both butyrate and its deuterated standard. What are the likely causes?
Poor peak shape can stem from several factors:
-
Column Degradation: The column may be contaminated or the packing bed could be compromised.[9]
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of butyric acid can cause peak tailing.[9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.[9]
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the analytes, causing peak tailing.[9]
Q5: Can I analyze butyrate without derivatization?
While challenging, direct analysis of underivatized SCFAs is possible. These methods often require specialized columns, such as porous graphitic carbon (PGC) columns, or specific ion-pairing reagents in the mobile phase to achieve adequate retention and separation.[10][11] However, derivatization-based methods are generally more robust and sensitive for complex biological matrices.[1][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Precision and Inaccurate Quantification
-
Symptoms: High variability in the analyte/internal standard area ratio between replicate injections and inaccurate results for quality control (QC) samples.[6]
-
Possible Cause: Differential matrix effects. This occurs when the analyte and the deuterated internal standard are affected differently by interfering components in the sample matrix.[6] A common reason for this is a slight chromatographic separation between the two compounds due to the deuterium isotope effect, causing them to elute into regions with varying degrees of ion suppression.[6][8]
-
Troubleshooting Workflow:
Troubleshooting workflow for poor precision and accuracy.
Issue 2: Loss of Deuterated Standard Signal / Increase in Analyte Signal
-
Symptoms: A decreasing signal for this compound and a corresponding increase in the butyrate signal over an analytical batch, or in samples prepared in aqueous mobile phases.
-
Possible Cause: H/D (Hydrogen-Deuterium) back-exchange. If the deuterium atoms are on labile positions (e.g., on the carboxylic acid group, though this compound is typically labeled on the carbon backbone), they can be replaced by protons from the mobile phase, especially under certain pH conditions.[7][8] While less common for aliphatically labeled standards, it's a possibility to consider. A more likely cause is in-source fragmentation of the deuterated standard where a deuterium atom is lost.[6]
-
Troubleshooting Steps:
-
Confirm Standard Stability: Prepare the deuterated standard in the mobile phase and analyze it over time to check for signal degradation.
-
Optimize MS Source Conditions: Adjust source parameters like temperature and voltages to minimize in-source fragmentation.[6]
-
Mobile Phase pH: If back-exchange is suspected, investigate the effect of mobile phase pH.
-
Confirm Labeling Position: Ensure your this compound standard has deuterium labels on stable carbon positions, not on the oxygen atom of the carboxylic acid.
-
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from methodologies for SCFA analysis in biological fluids.[3][13]
-
Sample Collection: Collect plasma or serum using appropriate anticoagulant tubes (e.g., EDTA). Store immediately at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of an internal standard working solution (this compound in water) and 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride in 50% aqueous acetonitrile.
-
Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride in 50% aqueous acetonitrile.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Quenching: Quench the reaction by adding 200 µL of 0.1% formic acid in water.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Injection: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Workflow for sample preparation and derivatization.
Data Presentation
Table 1: Example LC-MS/MS Conditions for Butyrate Analysis
| Parameter | Condition 1 (Derivatized) | Condition 2 (Underivatized) |
| Column | C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm)[5] | Porous Graphitic Carbon (PGC) |
| Mobile Phase A | 0.1% Formic Acid in Water[14] | 0.5% Orthophosphoric Acid in Water[11] |
| Mobile Phase B | Acetonitrile[14] | Acetonitrile |
| Flow Rate | 0.4 - 1.0 mL/min[14] | 0.3 mL/min |
| Gradient | 5% B to 60% B over 15 minutes[5] | Isocratic or shallow gradient |
| Injection Volume | 1 - 10 µL[5] | 5 µL |
| Column Temp. | 30 - 40°C | 40°C |
| MS Detection | ESI Negative Mode[1] | ESI Negative Mode |
| MS Mode | Multiple Reaction Monitoring (MRM)[14] | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for 3-NPH Derivatized Butyrate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Butyrate-3NPH | Varies with adduct | Specific fragment | Transitions need to be optimized empirically. |
| Butanoic-d7-3NPH | Varies with adduct | Specific fragment | The mass shift will be +7 Da compared to butyrate. |
Note: The exact m/z values for precursor and product ions will depend on the specific adduct formed (e.g., [M-H]⁻) and the fragmentation pattern, which should be determined experimentally.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 14. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects with Butanoic-d7 Acid in Plasma Samples
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects when using Butanoic-d7 acid as a stable isotope-labeled internal standard (SIL-IS) for the analysis of plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in plasma sample analysis?
A: The matrix effect is the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components include phospholipids, proteins, salts, and other endogenous compounds.[3] This interference can lead to signal suppression (most common) or enhancement, which can compromise the accuracy, precision, and sensitivity of an analytical method.[1][4][5]
Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Doesn't that automatically correct for matrix effects?
A: Yes, a SIL-IS like this compound is the preferred method to compensate for matrix effects.[6][7][8] Because it has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement.[8] By using the peak area ratio of the analyte to the SIL-IS, the variability is normalized.[9] However, this does not eliminate the underlying problem. Severe ion suppression can still reduce the signal of both the analyte and the IS to a level below the limit of quantitation (LOQ), compromising assay sensitivity.[7][10] Therefore, it is still critical to minimize the source of the matrix effect.
Q3: What are the primary sources of matrix effects in plasma?
A: Phospholipids are the most significant cause of matrix effects, particularly ion suppression, in plasma samples analyzed with electrospray ionization (ESI) LC-MS/MS.[7][11][12] These molecules are highly abundant in cell membranes and can co-extract with analytes during sample preparation.[11] They often elute in the same chromatographic region as many small molecule drugs and can also contaminate the MS ion source over time, leading to decreased reproducibility.[10][11]
Q4: How can I quantitatively assess the matrix effect in my assay?
A: The most widely accepted method is the post-extraction spike method .[3][13] This involves comparing the response of an analyte spiked into a blank, extracted plasma sample (Set B) with the response of the analyte in a neat solution (Set A). The Matrix Factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution (MF = B/A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability in this compound (Internal Standard) response across different samples. | Inconsistent matrix effects between different plasma lots; insufficient sample cleanup allowing variable levels of interfering substances (e.g., phospholipids) to reach the detector.[3] | 1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE) to more effectively remove phospholipids.[7][14][15] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte/IS from the region where phospholipids elute.[5][13] |
| Poor sensitivity or low signal-to-noise for the analyte, even though the IS ratio appears stable. | Severe ion suppression is affecting both the analyte and the internal standard, pushing their signals close to the instrument's detection limit.[7][10] | 1. Enhance Sample Cleanup: The primary goal is to remove the source of suppression. Employ SPE, particularly cartridges designed for phospholipid removal (e.g., mixed-mode or specific phospholipid removal plates).[12] 2. Check for Source Contamination: Clean the mass spectrometer's ion source, as buildup of non-volatile matrix components can exacerbate suppression.[11] 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen the effect.[13] |
| Chromatographic peak shape (e.g., tailing, splitting) degrades over the course of an analytical run. | Buildup of phospholipids and other matrix components on the analytical column.[10][11] These retained compounds can elute unpredictably in later injections, interfering with chromatography. | 1. Implement a Column Wash: Add a high-organic wash step at the end of each gradient to elute strongly retained compounds.[10] 2. Use a Guard Column: A guard column can help protect the analytical column from contamination. 3. Improve Sample Cleanup: A cleaner sample extract (via SPE or LLE) is the most effective long-term solution to prevent column fouling.[16] |
Experimental Protocols & Data
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has the most significant impact on minimizing matrix effects. The following table summarizes the typical performance of the three most common techniques for plasma samples.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Analyte Recovery | >90% | 70-90% | >85% |
| Matrix Effect (Matrix Factor) | 0.4 - 1.5 (High Variability)[14] | 0.8 - 1.2 (Reduced)[16] | 0.9 - 1.1 (Minimal)[15] |
| Phospholipid Removal | <10% (Poor)[12][15] | 50-80% (Moderate) | >95% (Excellent)[12] |
| Time / Complexity | Fast / Low | Moderate / Moderate | Slow / High |
| Recommendation | Suitable for high-throughput screening where a SIL-IS can compensate for effects; not ideal for high sensitivity assays.[16] | Good balance of cleanliness and recovery; requires method development to optimize pH and solvent.[16] | Most effective method for minimizing matrix effects and achieving the highest data quality and sensitivity.[7][15] |
Experimental Protocol: Assessing Matrix Effect (Post-Extraction Spike)
This protocol describes how to calculate the Matrix Factor (MF) to quantify the matrix effect.
Objective: To determine the extent of ion suppression or enhancement caused by the plasma matrix.
Materials:
-
Blank human plasma (6 different lots recommended)
-
Butanoic acid and this compound standards
-
Your chosen sample preparation materials (e.g., SPE cartridges, precipitation solvents)
-
LC-MS/MS system
Procedure:
-
Prepare Set A (Neat Solution):
-
In a clean tube, add the Butanoic acid and this compound standards to the final elution solvent (reconstitution solvent) to achieve the desired final concentration (e.g., at low and high QC levels).
-
Analyze by LC-MS/MS.
-
-
Prepare Set B (Post-Spike Matrix):
-
Process at least six different lots of blank plasma using your established extraction procedure (e.g., PPT, LLE, or SPE).
-
Evaporate the final extract to dryness (if applicable).
-
Reconstitute the dried, blank extract with the solution prepared in Set A . This adds the analyte and IS to the extracted matrix components.
-
Analyze by LC-MS/MS.
-
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
The IS-Normalized MF should be close to 1.0, indicating the internal standard is effectively compensating for the matrix effect. The MF of the analyte itself indicates the absolute level of suppression or enhancement.
-
Visual Workflows and Diagrams
Caption: Role of a SIL-IS in compensating for matrix effects.
Caption: Decision workflow for troubleshooting matrix effects.
Caption: Workflow for comparing sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Butanoic-d7 Acid Analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for Butanoic-d7 acid in LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] In complex biological samples, endogenous materials like phospholipids, salts, and proteins are common causes of ion suppression.[3] Although this compound is a stable isotope-labeled internal standard (SIL-IS) used to compensate for these effects, severe ion suppression can still impact the reliability of your results by suppressing the signal of both the analyte and the internal standard.
Q2: I am observing a lower-than-expected signal for this compound. Could this be ion suppression?
A2: A reduced signal for this compound is a strong indicator of ion suppression.[4] This phenomenon occurs when other components in the sample interfere with the ionization process in the mass spectrometer's source.[1] To confirm if ion suppression is occurring, a post-column infusion experiment is a highly effective method to visualize the regions in your chromatogram where suppression is happening.[4]
Q3: How can I differentiate between low recovery and ion suppression?
A3: A post-extraction addition experiment is the standard procedure to distinguish between analyte loss during sample preparation (recovery) and ion suppression.[1] This involves comparing the analyte response in a blank matrix extract spiked with the analyte after extraction to the response of the analyte in a neat solution at the same concentration. A significant difference in signal intensity between these two samples points towards ion suppression.
Q4: What are the most common sources of matrix effects for short-chain fatty acid analysis in biological samples?
A4: For the analysis of short-chain fatty acids (SCFAs) like butanoic acid in biological matrices such as plasma, serum, or feces, the most common sources of matrix effects are:
-
Phospholipids: These are major components of cell membranes and are highly abundant in plasma and whole blood.[3]
-
Salts and Proteins: High concentrations of salts and proteins in biological fluids can interfere with the ionization process.[5][6]
-
Other Endogenous Molecules: The complex nature of biological samples means a wide variety of molecules can co-elute and cause ion suppression.
Q5: How can I mitigate ion suppression for my this compound analysis?
A5: Several strategies can be employed to reduce or eliminate ion suppression:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove interfering matrix components.[1][7]
-
Chromatographic Separation: Optimizing your LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase, gradient, or using a different column chemistry.
-
Derivatization: Chemical derivatization of butanoic acid can improve its chromatographic retention and ionization efficiency, moving it away from the suppression zones.[8][9][10] Reagents like 3-nitrophenylhydrazine (3-NPH) are commonly used for SCFAs.[11][12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise sensitivity for the target analyte.[4]
Q6: Is it necessary to use a derivatization agent for SCFA analysis?
A6: While not strictly necessary, derivatization is highly recommended for robust SCFA analysis by LC-MS/MS. SCFAs are small, polar molecules with poor retention on reversed-phase columns and can exhibit poor ionization efficiency.[10][13] Derivatization can significantly enhance sensitivity and improve chromatographic peak shape.[8][9]
Troubleshooting Guides
Issue: Low or Inconsistent Signal for this compound
This section provides a step-by-step guide to troubleshooting low or inconsistent signals, which are often symptomatic of ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 8. sciex.com [sciex.com]
- 9. ddtjournal.com [ddtjournal.com]
- 10. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
Improving peak shape and resolution for Butanoic-d7 acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Butanoic-d7 acid. Our goal is to help you improve chromatographic peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, such as tailing, for this compound in my Gas Chromatography (GC) analysis?
A1: Poor peak shape, particularly peak tailing, for acidic compounds like this compound in GC is a common issue. It is often caused by the high polarity of the carboxylic acid group.[1] This polarity leads to strong interactions with the stationary phase, especially with any active sites like residual silanol groups on the column, causing the analyte to elute slowly and asymmetrically.[2][3] This secondary retention mechanism results in tailed peaks, which can compromise quantification and resolution.[2] Another factor can be the low volatility of the underivatized acid, which also contributes to broad, late-eluting peaks.[2]
Q2: What is the most effective way to improve the GC peak shape for this compound?
A2: Derivatization is the most common and effective strategy to improve GC analysis for carboxylic acids.[2][4] This process modifies the polar carboxyl group into a less polar and more volatile derivative, such as an ester or a silyl ester.[1][5] This modification minimizes unwanted interactions with the column's stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[4][6] Common derivatization methods include esterification (e.g., using BF3 in methanol to form fatty acid methyl esters or FAMEs) and silylation (e.g., using BSTFA or MSTFA).[2]
Q3: My this compound peak is broad and shows poor resolution in my Liquid Chromatography (LC) analysis. What are the likely causes and solutions?
A3: In reversed-phase LC, broad peaks and poor resolution for this compound are often related to issues with the mobile phase pH, column health, or extra-column band broadening.[7][8]
-
Mobile Phase pH: Butanoic acid is a weak acid. If the mobile phase pH is near or above its pKa, the acid will be ionized. The ionized form is more polar and will have very little retention on a C18 column, eluting early with poor peak shape.[9][10]
-
Column Issues: Column degradation, contamination, or the presence of voids in the packing material can lead to peak broadening.[3][7]
-
System Issues: Excessive dead volume in the tubing or connections between the injector, column, and detector can cause the separated peak to broaden before it reaches the detector.[3][11]
To resolve these issues, you should first control the mobile phase pH to be at least 1.5-2 pH units below the pKa of butanoic acid.[12] Using a guard column and ensuring all connections are secure can also help.[13]
Q4: What is the specific role of mobile phase pH in the LC analysis of this compound?
A4: The mobile phase pH is a critical parameter that controls the retention and peak shape of ionizable compounds like this compound in reversed-phase HPLC.[10][14] By adjusting the pH, you can change the ionization state of the analyte. For an acidic compound, using a mobile phase with a low pH (e.g., pH 2.5-3.5) suppresses the ionization of the carboxylic acid group.[8][9] In its neutral, non-ionized form, this compound is more hydrophobic, leading to better retention on a reversed-phase column (like a C18) and significantly improved peak symmetry.[9] Conversely, at a higher pH, the acid becomes ionized, more polar, and is poorly retained, resulting in poor peak shape.[9][12]
Q5: Which type of analytical column is most suitable for this compound analysis?
A5: The choice of column depends on the chromatographic technique used.
-
For Gas Chromatography (GC): If analyzing the underivatized ("free") acid, a polar stationary phase is recommended, such as a polyethylene glycol (PEG) column (e.g., DB-Wax, FFAP).[1][15][16] These phases are more compatible with polar analytes. If the acid is derivatized, standard nonpolar or intermediate-polarity columns can be used effectively.[6]
-
For Liquid Chromatography (LC): Reversed-phase columns, particularly C18 phases, are the most commonly used for the analysis of butanoic acid.[17] To minimize peak tailing caused by interactions with the silica backbone, it is highly recommended to use modern, high-purity, end-capped C18 columns.[18][19]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing in GC Analysis
Q: I'm seeing significant peak tailing for this compound in my GC analysis. How do I fix this?
A: Peak tailing in GC for this compound is typically due to its polarity. Follow this workflow to troubleshoot the issue.
Guide 2: Improving Resolution and Peak Shape in LC Analysis
Q: My this compound peak is broad, misshapen, or poorly resolved from other components in my LC run. What steps should I take?
A: This is a common issue for acidic analytes in reversed-phase LC. The problem usually stems from the mobile phase, the column, or sample overload.
Data and Experimental Protocols
Table 1: GC Derivatization Methodologies
| Derivatization Method | Reagent | Typical Conditions | Target Derivative |
| Esterification | 14% Boron Trifluoride (BF3) in Methanol | Heat at 60°C for 60 minutes.[2] | This compound, methyl ester (FAME) |
| Esterification | BF3 in n-butanol | Heat at 60°C for 5-10 minutes.[5] | This compound, butyl ester |
| Silylation | BSTFA or MSTFA with 1% TMCS | Heat at 60°C for 60 minutes.[2] | Trimethylsilyl (TMS) ester of this compound |
Table 2: Example Chromatographic Conditions
| Parameter | GC (Direct Analysis) Example | LC-MS Example |
| Column | SH-WAX (60 m x 0.25 mm, 0.5 µm) or similar PEG-based column.[15] | Reversed-phase C18 (e.g., 100 x 4.6 mm, 3 µm).[20] |
| Mobile Phase / Carrier Gas | Helium at a constant linear velocity (e.g., 34 cm/s).[15] | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid.[17] |
| Gradient / Oven Program | 80°C (2 min) -> 40°C/min to 200°C -> 25°C/min to 240°C (2 min).[15] | Gradient elution (e.g., 5% to 95% B over several minutes). |
| Injector Temperature | 240°C.[15] | N/A |
| Detector | FID or MS | UV (210 nm) or Mass Spectrometer (MS).[17] |
| pH Control | N/A | Mobile phase pH should be ~2.5-3.5 to ensure the acid is in its non-ionized form.[9][17] |
Protocol 1: GC Derivatization via Esterification (BF3-Methanol)
This protocol is a general guideline for forming Fatty Acid Methyl Esters (FAMEs) for GC analysis.
-
Sample Preparation: Prepare a solution of your sample containing this compound at approximately 1 mg/mL in a suitable solvent (e.g., Toluene).
-
Reaction Setup: In a 2 mL reaction vial, combine 100 µL of the sample solution with 50 µL of 14% BF3 in methanol.[2]
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in an incubator or oven at 60°C for 60 minutes. The temperature and time can be optimized for the specific application.[2]
-
Extraction: After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution and vortex for 10 seconds.[2]
-
Phase Separation: Add 0.6 mL of hexane, vortex, and allow the layers to separate.[2]
-
Collection: Carefully transfer the upper hexane layer, which contains the FAME derivative, to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
Analysis: The sample is now ready for injection into the GC or GC-MS system.
Protocol 2: LC Method Setup for Improved Resolution
This protocol provides a starting point for developing a robust LC method for this compound.
-
Column Selection: Choose a high-quality, end-capped reversed-phase C18 column. A guard column of the same stationary phase is highly recommended to protect the analytical column and prolong its life.[13][21]
-
Mobile Phase Preparation:
-
Mobile Phase A: Use high-purity (HPLC or LC-MS grade) water containing an acidic modifier to lower the pH. A common choice is 0.1% formic acid.[17][18]
-
Mobile Phase B: Use high-purity acetonitrile or methanol, also containing 0.1% formic acid.
-
Ensure both mobile phases are thoroughly degassed before use.[22]
-
-
System Equilibration: Flush the system and equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[23]
-
Sample Preparation: Dissolve the sample containing this compound in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion.[3][24] A mixture of water and a small amount of organic solvent is often suitable.
-
Method Parameters:
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).
-
Column Temperature: Use a column oven set to a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.[25]
-
Injection Volume: Start with a low injection volume (e.g., 5 µL) to avoid column overloading, which can cause peak fronting or tailing.[23]
-
-
Analysis and Optimization: Perform an initial injection. If resolution is inadequate, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[23]
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gcms.cz [gcms.cz]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. silicycle.com [silicycle.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. shimadzu.com [shimadzu.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. labveda.com [labveda.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. longdom.org [longdom.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. mastelf.com [mastelf.com]
- 23. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 24. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Butanoic-d7 Acid Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting the instability of butanoic-d7 acid in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in stock solutions?
A1: The primary cause of instability for deuterated compounds like this compound in solution is a chemical reaction known as hydrogen-deuterium (H-D) exchange.[1] In this process, deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding solvent, a phenomenon also referred to as "back-exchange".[1] This exchange compromises the isotopic purity of the standard, which is critical for its use in quantitative analyses such as LC-MS/MS, as it can lead to a reduced signal of the deuterated internal standard and result in inaccurate measurements.[1]
Q2: Which factors have the most significant impact on the stability of this compound solutions?
A2: The stability of a deuterated standard such as this compound is influenced by several key factors:
-
pH: The rate of H-D exchange is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange, with the minimum rate for many compounds occurring around pH 2.5.[1] Storing standards in acidic or basic solutions should generally be avoided.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of H-D exchange.[1] Conversely, lowering the temperature can dramatically slow down this degradation process.[1] For instance, reducing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[1]
-
Solvent: The choice of solvent is critical. Protic solvents, such as water and methanol, can readily provide protons for exchange with the deuterium atoms on the standard.[1] Even trace amounts of moisture in aprotic solvents can be a source of protons.[1]
-
Location of the Deuterium Label: The position of the deuterium atoms on the molecule is crucial for stability.[1][2] Deuterium atoms on heteroatoms (like the oxygen in the carboxylic acid group, -COOH) are highly susceptible to exchange.[1][2] While the deuterium atoms on the carbon chain of this compound are generally more stable, those on the carbon adjacent to the carbonyl group (the α-carbon) can be more prone to exchange under certain pH and temperature conditions.[2][3]
Q3: How does deuteration affect the chemical properties of butanoic acid?
A3: Deuteration typically results in a slight increase in the pKa value of a carboxylic acid, meaning it becomes slightly less acidic.[3] This is due to the lower zero-point energy of the C-D bond compared to the C-H bond.[3] The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions involving the cleavage of this bond, a principle known as the deuterium kinetic isotope effect (DKIE).[4][5]
Troubleshooting Guides
Problem: Decreasing signal intensity or purity of this compound internal standard over time in LC-MS/MS analysis.
This common issue often indicates the degradation of the standard in the stock solution due to H-D exchange.[1] The following workflow can help you troubleshoot this problem.
Quantitative Data Summary
The stability of this compound is influenced by several quantifiable factors. The following tables summarize these effects.
Table 1: Influence of pH and Temperature on H-D Exchange Rate.
| pH | Temperature (°C) | Relative Exchange Rate | Stability Recommendation |
| < 2 | 25 | Increased | Avoid strongly acidic conditions. |
| 2 - 3 | 4 | Minimal | Optimal storage pH and temperature. [1][3] |
| 7 | 25 | Moderate | Buffer if necessary for analysis, but limit storage time. |
| > 8 | 25 | Increased | Avoid basic conditions.[1] |
Note: Relative exchange rates are generalized based on typical behavior of deuterated carboxylic acids. Actual rates for this compound may vary.
Table 2: Solvent Effects on this compound Stability.
| Solvent | Solvent Type | Potential for H-D Exchange | Recommendation |
| Water, Methanol | Protic | High | Use only when necessary for analysis; prepare fresh.[1] |
| Acetonitrile | Aprotic | Low (if anhydrous) | Recommended for stock solutions. Ensure solvent is dry.[1] |
| DMSO | Aprotic | Low (if anhydrous) | Suitable for stock solutions. Use a high-purity, dry grade. |
Experimental Protocols
Protocol 1: Deuterium Back-Exchange Stability Test
This protocol is designed to determine if H-D back-exchange is occurring under your specific experimental conditions.[6]
Materials:
-
This compound working solution
-
LC-MS/MS system
-
Appropriate LC column and mobile phases for butanoic acid analysis
-
High-purity non-labeled butanoic acid standard for reference
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a fresh dilution of your this compound standard in the intended experimental solvent.
-
Immediately analyze the solution using LC-MS/MS.
-
Set up the mass spectrometer to monitor the transition for the deuterated standard and the transition for the non-labeled analyte.
-
Record the peak areas for both transitions. The initial ratio of the non-labeled signal to the deuterated signal will serve as your baseline.[1]
-
-
Incubation:
-
Store the remaining working solution under your typical experimental conditions (e.g., on the autosampler at a specific temperature).[1]
-
-
Time-Point Analysis:
-
Data Analysis:
-
For each time point, calculate the ratio of the non-labeled analyte peak area to the deuterated standard peak area.
-
An increase in this ratio over time indicates that the deuterium atoms are exchanging with protons from the solvent, leading to a loss of isotopic purity.[1]
-
Protocol 2: Purity Assessment of this compound Stock Solution
This protocol helps to determine the initial purity of the this compound standard and to check for the presence of the non-labeled analyte.
Materials:
-
This compound stock solution
-
High-purity non-labeled butanoic acid standard
-
Appropriate solvent (e.g., anhydrous acetonitrile)
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare a Blank Sample: A matrix sample without any analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[2]
-
Prepare Calibration Curve: Prepare a calibration curve of the non-labeled butanoic acid.
-
Analyze Stock Solution: Dilute an aliquot of the this compound stock solution and analyze it under the same conditions.
-
Quantify Impurities: Compare the peak area of any co-eluting peak at the retention time of non-labeled butanoic acid in the deuterated standard solution with the calibration curve to quantify the amount of non-labeled impurity.
-
Purity Calculation: The purity of the this compound can be calculated based on the relative peak areas of the deuterated and non-deuterated forms. Several analytical techniques can be used for purity determination, including HPLC, GC, MS, and NMR.[]
References
Technical Support Center: Optimizing Derivatization of Butanoic-d7 Acid
Welcome to the technical support center for the derivatization of Butanoic-d7 acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the derivatization of deuterated butanoic acid for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Butanoic acid, including its deuterated isotopologue, is a short-chain fatty acid (SCFA). In its free acid form, it is polar and has low volatility, which leads to several challenges in gas chromatography (GC) analysis.[1][2] Derivatization is a chemical process that modifies the carboxyl functional group to make the analyte more suitable for analysis.[3] Key benefits include:
-
Increased Volatility: Converting the carboxylic acid to a less polar ester or silyl ester increases its volatility, making it amenable to GC analysis.[4][5]
-
Improved Peak Shape: The free carboxyl group can interact with active sites in the GC system (e.g., injector liner, column), causing peak tailing.[1][6] Derivatization reduces these interactions, resulting in sharper, more symmetrical peaks.[1][4]
-
Enhanced Thermal Stability: Derivatives are often more thermally stable than the parent acid, preventing degradation at the high temperatures used in the GC inlet and column.
-
Improved Sensitivity: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency, leading to improved sensitivity.[7]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve either esterification (alkylation) or silylation to replace the active hydrogen on the carboxylic acid group.[8]
-
Esterification (Alkylation): This involves reacting the butanoic acid with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst (e.g., BF₃, BCl₃, HCl) to form an ester.[9][10][11] Pentafluorobenzyl bromide (PFBBr) is another popular alkylating agent that creates derivatives highly sensitive to electron capture detection (ECD).[5][12]
-
Silylation: This method uses a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ester.[1][4] This is a very common and effective method for GC analysis.[4]
For LC-MS analysis, reagents that add a readily ionizable tag are used, such as 3-nitrophenylhydrazine (3-NPH) or O-benzylhydroxylamine (O-BHA).[13][14]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on the analytical method (GC or LC), the required sensitivity, and the sample matrix. The table below summarizes common reagents for GC-MS analysis.
| Reagent | Derivative Type | Typical Reaction Conditions | Advantages | Disadvantages |
| BF₃-Methanol | Methyl Ester | 60-100°C for 10-30 min[5][12] | Clean reaction, volatile by-products.[15] | Requires removal of excess reagent and catalyst. |
| BSTFA (+TMCS) | Trimethylsilyl (TMS) Ester | 60-70°C for 30-60 min[12] | Fast, complete reactions for many compounds.[4] TMCS catalyst increases reactivity.[4] | Highly sensitive to moisture.[12][16] Derivatives can be unstable.[4][16] |
| PFBBr | Pentafluorobenzyl (PFB) Ester | 60°C for 1 hour[17] | Excellent for trace analysis with ECD detection.[12] | Reagent is a strong lachrymator and requires handling in a fume hood.[4] |
| DMF-DMA | Methyl Ester | Room temp, several minutes[4] | Rapid esterification, even for hindered acids.[12] | Also reacts with amines, amino acids, and phenols.[4] |
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound.
Problem 1: Incomplete Derivatization or Low Product Yield
-
Symptom: You observe a low peak area for your derivatized analyte, or you see both the derivatized and underivatized forms in your chromatogram. The underivatized acid may appear as a broad, tailing peak or may not elute at all.[12]
-
Workflow:
Caption: Troubleshooting workflow for low derivatization yield.
-
Potential Causes & Solutions:
-
Presence of Moisture: Silylation reagents like BSTFA are highly sensitive to water. Moisture will consume the reagent, preventing it from reacting with your analyte.[12]
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Use a sufficient excess of the derivatization reagent. For silylation with BSTFA, a general guideline is to use at least a 2:1 molar ratio of BSTFA to active hydrogens in the sample.[12]
-
-
Suboptimal Reaction Conditions: Derivatization reactions are dependent on time and temperature.
-
Solution: Optimize the reaction time and temperature. For many esterification and silylation reactions, heating at 60-70°C for 30-60 minutes is a good starting point.[12] Sterically hindered compounds may require more vigorous conditions.
-
-
Sample Matrix Effects: Components in your sample matrix (e.g., plasma, cell media) can interfere with the derivatization reaction.[1]
-
Solution: Implement a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances before derivatization.[1]
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Your derivatized analyte peak appears asymmetrical, with a trailing or leading edge.
-
Potential Causes & Solutions:
-
Incomplete Derivatization: As noted above, this is a primary cause of peak tailing, as the unreacted polar carboxyl group interacts with the GC system.[1]
-
Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion (see Problem 1).
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause interactions even with derivatized analytes, leading to tailing.[1]
-
Solution: Use a deactivated injector liner. Ensure the column is properly conditioned. If the column is old or has been exposed to harsh conditions, it may need to be replaced.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing fronting peaks.[1]
-
Solution: Dilute your sample or reduce the injection volume.[1]
-
-
Problem 3: Extraneous or "Ghost" Peaks in the Chromatogram
-
Symptom: You observe unexpected peaks in your chromatogram that are not related to your analyte or internal standard.
-
Potential Causes & Solutions:
-
Contaminated Reagents/Solvents: The derivatization reagents, solvents, or glassware may be contaminated.
-
Solution: Use high-purity reagents and solvents. Run a "reagent blank" containing only the solvent and derivatization reagents to check for contaminants.[12]
-
-
Septum Bleed: Particles from the injection port septum can be introduced into the system and appear as peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.[12]
-
-
Carryover: Residue from a previous, more concentrated sample can be retained in the injection port or column and elute in a subsequent run.
-
Solution: Clean the injection port and bake out the column at a high temperature between runs, especially after analyzing high-concentration samples.[12]
-
-
Experimental Protocols
Protocol 1: Esterification of this compound using BF₃-Methanol (for GC-MS)
This protocol describes the formation of this compound methyl ester.
-
Sample Preparation: Place the dried sample (e.g., lyophilized plasma extract) containing this compound into a 2 mL reaction vial.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. Reaction times and temperatures may need optimization (e.g., up to 100°C for 30 minutes).[12]
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane.
-
Phase Separation: Vortex the vial vigorously for 1 minute to mix the phases. Allow the layers to settle.
-
Collection: Carefully transfer the upper organic layer (hexane), which contains the methyl ester derivative, to a clean autosampler vial.
-
Drying: Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is ready for injection into the GC-MS.
Protocol 2: Silylation of this compound using BSTFA + 1% TMCS (for GC-MS)
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Caption: General experimental workflow for silylation.
-
Sample Preparation: Ensure the sample containing this compound is completely dry in a reaction vial.[12]
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS as a catalyst.[12]
-
Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[12]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No extraction is typically required.
Protocol 3: Derivatization using 3-Nitrophenylhydrazine (3-NPH) (for LC-MS/MS)
This protocol is adapted for enhanced sensitivity in LC-MS/MS analysis.
-
Sample Preparation: Place an aqueous sample or dried sample reconstituted in 50% acetonitrile/water in a microcentrifuge tube.
-
Reagent Preparation: Prepare a 200 mM solution of 3-NPH in 50% acetonitrile/water and a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine in 50% acetonitrile/water.[3]
-
Reaction: To 50 µL of sample, add 50 µL of the 3-NPH solution, followed by 50 µL of the EDC/pyridine solution.[3]
-
Incubation: Incubate the mixture at 40°C for 30 minutes with gentle shaking.[3]
-
Quenching: Add 200 µL of 0.1% formic acid in water to stop the reaction.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting poor recovery of Butanoic-d7 acid during sample prep
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Butanoic-d7 acid during sample preparation.
Troubleshooting Guide
This section addresses the most common issues encountered during the quantification of this compound, a frequently used internal standard for short-chain fatty acid (SCFA) analysis.
Q1: Why is my this compound recovery consistently low?
Consistently low recovery often points to a systematic issue in the sample preparation workflow. The primary causes can be categorized as analyte loss due to volatility, inefficient extraction, adsorption to labware, or incomplete derivatization.
Troubleshooting Steps:
-
Assess Volatility: Butanoic acid is a volatile compound, and significant loss can occur during sample drying or concentration steps.[1][2]
-
Problem: Evaporating extracts to dryness, especially under high heat or high vacuum, can cause the loss of volatile acids.
-
Solution: If possible, avoid complete evaporation. Use a gentle stream of nitrogen at low heat (e.g., < 40°C). Alternatively, perform the extraction under basic conditions (pH > 7), which converts the acid to its non-volatile salt form, protecting it from evaporative loss.[1]
-
-
Optimize Extraction pH: The pH of the aqueous sample is critical for efficient liquid-liquid extraction (LLE).
-
Problem: If the sample pH is near or above the pKa of butanoic acid (~4.8), the acid will be in its ionized (salt) form, which is highly water-soluble and will not partition efficiently into an organic solvent.
-
Solution: Acidify the sample to a pH at least 2 units below the pKa (i.e., pH < 3.0) using a strong acid like HCl or phosphoric acid.[3][4] This ensures the butanoic acid is in its neutral, more hydrophobic form, maximizing its transfer into the organic phase.
-
-
Evaluate Extraction Solvent: The choice of solvent dictates extraction efficiency.
-
Problem: Using a solvent with polarity that is not well-matched to butanoic acid can result in poor partitioning.
-
Solution: For butanoic acid, moderately polar, water-immiscible solvents are effective. Consider using methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate.[5][6] For particularly difficult matrices, increasing the solvent-to-sample volume ratio can also improve recovery.[4][7]
-
-
Check for Adsorption: SCFAs can adsorb to glass and plastic surfaces, leading to analyte loss.
-
Problem: Standard laboratory glassware and some plastics can have active sites that bind carboxylic acids.
-
Solution: Use polypropylene tubes or silanized glass vials to minimize surface adsorption.
-
Q2: My this compound recovery is highly variable. What is the cause?
High variability between samples or batches suggests an inconsistent procedural step or significant matrix effects.
Troubleshooting Steps:
-
Review Sample Homogenization:
-
Problem: Inconsistent vortexing, shaking, or homogenization fails to achieve equilibrium between the sample matrix and the extraction solvent.
-
Solution: Standardize the mixing time and intensity for all samples. Ensure a complete, fine emulsion is formed during LLE to maximize the surface area for extraction.
-
-
Investigate Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the analyte signal in the mass spectrometer.[8]
-
Problem: The composition of biological matrices (e.g., plasma, feces) can vary significantly between samples, leading to inconsistent ion suppression. While a stable isotope-labeled internal standard like this compound is designed to co-elute and experience the same matrix effects as the analyte, extreme effects can still cause issues.[8]
-
Solution: Incorporate a cleanup step. For protein precipitation, ensure complete removal of proteins. For complex matrices, consider Solid-Phase Extraction (SPE) with a sorbent appropriate for your sample. A simple "salting out" step, by adding a salt like sodium sulfate to the aqueous sample, can also help by reducing the solubility of butanoic acid in the aqueous phase and driving it into the organic solvent.[4][7]
-
-
Examine Derivatization Reaction: Inconsistent reaction conditions can lead to variable yields.
-
Problem: Small variations in temperature, reaction time, or reagent concentration can affect the efficiency of the derivatization reaction. Many derivatization agents are also sensitive to moisture.[9]
-
Solution: Ensure all reagents are fresh and anhydrous. Control reaction time and temperature precisely. If derivatizing after evaporation, ensure the sample is completely dry, as water can quench the reaction.[9]
-
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing the root cause of poor this compound recovery.
Caption: A decision tree to troubleshoot poor this compound recovery.
Frequently Asked Questions (FAQs)
Q: What are the best extraction solvents for this compound?
A: Solvents like methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate are commonly used and show good extraction efficiency for SCFAs.[5][6] The optimal choice may depend on your specific matrix and analytical method (GC-MS vs. LC-MS).
Q: Can I analyze this compound without derivatization?
A: Yes, direct aqueous injection for GC-MS is possible using a high-polarity column (e.g., PEG type), which avoids time-consuming derivatization steps.[9] However, this approach can lead to contamination of the GC/MS system from complex biological components.[9] For LC-MS, derivatization is often required to improve chromatographic retention and ionization efficiency.[10]
Q: I suspect I am losing my analyte during SPE cleanup. What should I check?
A: If you suspect loss during SPE, analyze the load and wash fractions. If the analyte is present, it indicates poor retention on the sorbent.[8] This "breakthrough" can be caused by an unconditioned sorbent, improper sample pH, or a wash solvent that is too strong and is eluting the analyte prematurely.[8]
Q: How should I store my samples to prevent loss of this compound?
A: Samples should be processed quickly at 4°C or stored promptly at -20°C for short-term storage and -80°C for long-term storage.[1] Minimizing freeze-thaw cycles is critical to preserve sample integrity and prevent analyte loss.[1]
Experimental Protocols & Data
Protocol: Liquid-Liquid Extraction (LLE) with Derivatization for GC-MS
This protocol provides a general workflow for extracting this compound and other SCFAs from an aqueous matrix like plasma or culture supernatant.
-
Sample Aliquoting: Transfer 100 µL of sample into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Acidification: Add 10 µL of 50% HCl to acidify the sample to pH < 3.0.[3] Vortex briefly.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new silanized glass vial.
-
Evaporation (Optional): If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at 30-40°C until approximately 50 µL remains. Do not evaporate to complete dryness.
-
Derivatization: Add 50 µL of a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
Sample Preparation Workflow Diagram
Caption: A typical sample preparation workflow highlighting key potential loss points.
Data Tables
Table 1: LLE Solvent Selection Guide for SCFAs
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | Good choice, less prone to peroxide formation than diethyl ether.[5] |
| Diethyl ether | 2.8 | 34.6 | Very effective but highly volatile and flammable; can form explosive peroxides.[6] |
| Ethyl acetate | 4.4 | 77.1 | Good efficiency, but higher water miscibility can co-extract interferences.[6] |
| Hexane | 0.1 | 69.0 | Generally too non-polar for efficient extraction of short-chain acids. |
Table 2: Common Derivatization Reagents for GC-MS Analysis of SCFAs
| Reagent | Abbreviation | Derivative Type | Reaction Conditions | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester | 60-80°C, 30-60 min | Very common, but derivatives can be sensitive to moisture.[11] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | 60-80°C, 30-60 min | Forms more stable derivatives compared to TMS esters.[1] |
| Pentafluorobenzyl Bromide | PFBBr | PFB ester | 60°C, 60 min | Used for electron capture detection (ECD) or negative chemical ionization (NCI) MS.[12] |
| Boron Trifluoride-Methanol | BF₃–Methanol | Methyl ester | 60°C, 5-10 min | Can cause loss of more volatile methyl esters during sample workup.[2][3] |
References
- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
Impact of different derivatization reagents on Butanoic-d7 acid analysis
Welcome to the technical support center for the analysis of Butanoic-d7 acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound, particularly for Gas Chromatography (GC)?
A1: Derivatization is crucial for the analysis of this compound and other short-chain fatty acids (SCFAs) for several reasons:
-
Increased Volatility: Butanoic acid in its free form is not sufficiently volatile for GC analysis. Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl ester, allowing it to be readily vaporized in the GC inlet.[1]
-
Improved Peak Shape: The highly polar nature of the carboxylic acid group can lead to interactions with the GC column's stationary phase, resulting in broad, tailing peaks.[1] Derivatization reduces this polarity, leading to sharper, more symmetrical peaks and improved chromatographic resolution.[2]
-
Enhanced Sensitivity: Certain derivatization reagents can introduce moieties that enhance the detector response, leading to lower detection limits. For example, pentafluorobenzyl (PFB) derivatives are highly sensitive to electron capture detection (ECD).[3]
Q2: What are the most common types of derivatization reagents used for this compound analysis?
A2: The most common derivatization strategies for SCFAs like this compound fall into two main categories:
-
Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][4] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is another popular choice.[5][6]
-
Alkylation (Esterification): This technique converts the carboxylic acid into an ester, typically a methyl ester.[3] Common alkylating agents include boron trifluoride in methanol (BF3-methanol)[1][3] and pentafluorobenzyl bromide (PFBBr).[3][7]
Q3: How do I choose the best derivatization reagent for my application?
A3: The choice of derivatization reagent depends on several factors, including the analytical technique (GC-MS, LC-MS), the required sensitivity, and the complexity of the sample matrix.
-
For general GC-MS analysis: Silylation with BSTFA or MSTFA is a versatile option that can also derivatize other functional groups like hydroxyls and amines.[1] Alkylation with BF3-methanol to form fatty acid methyl esters (FAMEs) is also a robust and widely used method.[1]
-
For trace analysis: PFBBr is an excellent choice when high sensitivity is required, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[3][7]
-
For LC-MS analysis: While less common for volatile acids, derivatization can be used to improve ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH)[8] and 4-aminomethylquinoline (AMQ)[9][10] are used to enhance sensitivity in LC-MS/MS.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization and analysis of this compound.
Problem 1: Incomplete Derivatization
Symptom: Low peak areas for the derivatized this compound, or the presence of both the derivatized and underivatized acid in the chromatogram. The underivatized acid may appear as a broad, tailing peak.[11]
| Potential Cause | Solution |
| Presence of Moisture | Silylating reagents like BSTFA and MSTFA are highly sensitive to moisture. Water will react with the reagent, making it unavailable for the derivatization of your analyte.[11] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be completely evaporated to dryness before adding the derivatization reagents.[11] |
| Insufficient Reagent | An inadequate amount of derivatizing reagent will lead to an incomplete reaction.[11] Solution: Use a sufficient excess of the derivatization reagent. A general guideline for silylation is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in the sample.[11] |
| Suboptimal Reaction Conditions | Derivatization reactions are dependent on temperature and time.[11] Solution: Optimize the reaction temperature and time for your specific application. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point. For esterification with BF3-methanol, heating at 60-100°C for 10-60 minutes is typical.[3][11] |
Problem 2: Poor Peak Shape (Tailing Peaks)
Symptom: The chromatographic peak for the derivatized this compound is asymmetrical, with a "tail" extending from the back of the peak.
| Potential Cause | Solution |
| Interaction with Active Sites | Residual underivatized this compound can interact with active sites in the GC inlet or on the column, causing peak tailing.[1] Solution: Ensure complete derivatization by following the troubleshooting steps for "Incomplete Derivatization." Consider using a GC column specifically designed for the analysis of fatty acids. |
| Column Contamination | Buildup of non-volatile residues on the column can lead to poor peak shape. Solution: Bake out the column at a high temperature as recommended by the manufacturer. If the problem persists, it may be necessary to trim the front end of the column or replace it. |
Problem 3: Ghost Peaks or Contamination
Symptom: The appearance of unexpected peaks in the chromatogram, which are not present in the sample.
| Potential Cause | Solution |
| Contaminated Reagents or Solvents | The derivatization reagents or solvents may contain impurities that are detected by the instrument. Solution: Run a blank analysis with only the solvent and derivatization reagents to check for contaminants.[11] Use high-purity reagents and solvents. |
| Septum Bleed | Particles from the injection port septum can be introduced into the system.[11] Solution: Use high-quality, low-bleed septa and replace them regularly. |
| Carryover | Residue from a previous, more concentrated sample can be retained in the injection port or on the column.[11] Solution: Thoroughly clean the injection port and bake out the column between runs, especially after analyzing high-concentration samples. |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol is a general guideline for the derivatization of this compound using BSTFA with a TMCS catalyst.
Materials:
-
Dried this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[1]
-
Reaction vial with a screw cap
Procedure:
-
Place a known amount of the dried sample into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a stream of nitrogen.[11]
-
Add 100 µL of an appropriate anhydrous solvent to dissolve the sample.
-
Add 200 µL of BSTFA containing 1% TMCS.[11]
-
Tightly cap the vial and heat it at 60-70°C for 60 minutes in a heating block or oven.[1][11]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Esterification using BF3-Methanol
This protocol outlines the formation of the methyl ester of this compound using BF3-Methanol.
Materials:
-
This compound sample
-
12-14% Boron trifluoride in methanol (BF3-Methanol)[1]
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vial with a screw cap
Procedure:
-
Combine 100 µL of the acid sample with 50 µL of 14% BF3 in methanol in a reaction vial.[1]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex.[1]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]
-
Transfer the upper hexane layer to a new vial containing a layer of anhydrous Na2SO4.[1]
-
Repeat the hexane extraction twice more, combining the extracts.[1]
-
The resulting hexane solution containing the fatty acid methyl ester is ready for GC-MS analysis.
Visualizations
Caption: Silylation workflow for this compound analysis.
Caption: Esterification workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and convenient derivatization method for quantitation of short-chain fatty acids in human feces by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Butyrate Quantification Using Butanoic-d7 Acid
This guide provides an objective comparison of bioanalytical methods for the quantification of butyrate, with a focus on the use of Butanoic-d7 acid as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this key short-chain fatty acid (SCFA). The information presented is based on established scientific literature and regulatory guidelines.
The accurate measurement of butyrate in biological matrices is crucial for understanding its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as a best practice to ensure the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.[1][2] This guide will delve into the performance of methods utilizing this internal standard and compare them with alternative approaches.
Performance Comparison of Bioanalytical Methods
The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose.[3][4][5] The following tables summarize key validation parameters for butyrate quantification using this compound as an internal standard, based on data from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
| Analytical Method | Matrix | Linearity (r²) | Range | Citation |
| LC-MS/MS | Human Serum | > 0.999 | 0.015–25 µg/mL | [6] |
| LC-MS/MS | Biological Fluids | > 0.998 | Not Specified | [7] |
| GC-MS | Human Plasma/Serum | > 0.99 | Not Specified | [8] |
| GC-FID | Butter Blends | > 0.999 | 0.04–1.60 mg/mL | [9][10][11] |
| HPLC | Pharmaceutical | > 0.996 | 5–1000 µg/L | [12] |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true value, while precision represents the degree of agreement among individual measurements. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (%RSD/CV) | Citation |
| LC-MS/MS | Biological Fluids | 92 - 120% | < 12% (intra-day), < 20% (inter-day) | [7] |
| GC-MS | Human Plasma/Serum | Not Specified | < 20% | [8] |
| GC-FID | Butter Blends | 98.2 - 101.9% | 1.3% | [9][10][11] |
| HPLC | Pharmaceutical | 81.56% | Not Specified | [12] |
| HPLC | Plasma | 95.2 - 104.8% | 2.5 - 5.6% | [13] |
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
| Analytical Method | Matrix | LOD | LOQ | Citation |
| LC-MS/MS | Human Serum | Well within detected concentrations | Well within detected concentrations | [6] |
| LC-MS/MS | Biological Fluids | 0.001 mM | Not Specified | [7] |
| GC-FID | Butter Blends | 0.01% of total fat | 0.10% of total fat | [9][10] |
| HPLC | Pharmaceutical | 1.816 µg/mL | 3.676 µg/mL | [12] |
| HPLC | Plasma | 0.03-0.05 µg/mL | 0.10-0.15 µg/mL | [13] |
Experimental Protocols
The following are generalized experimental protocols for the quantification of butyrate in a biological matrix (e.g., serum, plasma) using this compound as an internal standard. These should be optimized for specific laboratory conditions and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Protein Precipitation & Derivatization):
-
Thaw serum samples on ice.
-
To 200 µL of serum in a centrifuge tube, add 600 µL of acetonitrile containing the internal standard, this compound.[14]
-
Vortex and incubate on ice for 20 minutes to allow for protein precipitation.[14]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
For derivatization (optional but common for improved chromatographic retention and sensitivity), add a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH).[14][15]
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[16]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is often employed.[14]
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both butyrate and this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To a known volume of the sample, add the internal standard, this compound.
-
Acidify the sample with an acid such as hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent like diethyl ether or ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to create a more volatile and thermally stable analyte. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
GC Column: A polar capillary column, such as one with a wax or polyethylene glycol stationary phase, is suitable for the analysis of underivatized fatty acids. For derivatized analytes, a non-polar column may be used.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature and ramp up to a higher temperature.[17]
-
Mass Spectrometry: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode is common.
-
Data Acquisition: Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[17]
-
Visualizing the Workflow and Validation Concepts
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Bioanalytical Method Validation Workflow.
Caption: Butyrate Quantification Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. [PDF] Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 14. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 15. air.unimi.it [air.unimi.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation and comparison of short chain fatty acids composition in gut diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Butanoic-d7 Acid as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. In the analysis of short-chain fatty acids (SCFAs), particularly butyric acid, the choice of an internal standard is a critical factor that dictates the quality of the resulting data. This guide provides an objective comparison of Butanoic-d7 acid, a stable isotope-labeled internal standard (SIL-IS), with other common alternatives, supported by experimental data.
Stable isotope-labeled compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] this compound, in which seven hydrogen atoms of butyric acid are replaced with deuterium, is an ideal internal standard for the quantification of endogenous butyric acid. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation.[1] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.[2]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of an analytical method. The following table summarizes the typical performance characteristics of methods using this compound compared to other alternative internal standards for the analysis of short-chain fatty acids. The data is compiled from various validation studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC).
| Performance Metric | This compound (SIL-IS) | Other Deuterated Standards (e.g., Isobutyric-d7 acid) | Non-Isotopically Labeled Standards (e.g., 2-Ethylbutyric acid) |
| Linearity (r²) | > 0.999[3][4] | > 0.998[5][6] | Typically ≥ 0.995 |
| Precision (Intra-day CV%) | 0.34 - 12.58%[3] | 2 - 12%[5][6][7] | Can be higher, often acceptable if < 15-20% |
| Precision (Inter-day CV%) | 0.34 - 12.58%[3] | < 20%[5][6] | Can be higher, often acceptable if < 15-20% |
| Accuracy (Recovery %) | 94 - 114%[4] | 92 - 120%[5][6] | 85 - 115% is considered robust[8] |
| Limit of Quantification (LOQ) | 3 - 19 ng/mL (for various SCFAs)[4] | Analyte dependent, generally low nM to µM range | Can be higher due to potential interferences |
| Matrix Effect Compensation | High | High | Moderate to Low |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the quantification of short-chain fatty acids using different internal standard strategies.
LC-MS/MS Protocol for SCFA Quantification Using this compound
This protocol is adapted from a validated method for the determination of eight SCFAs in human serum.[4]
1. Chemicals and Reagents:
-
This compound, 13C2-acetic acid, and 2-ethylbutyric acid (as internal standards)
-
Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, 4-methyl valeric acid, and hexanoic acid (as analytical standards)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) for derivatization
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
LC-MS grade water, acetonitrile, methanol, and pyridine
2. Standard and Sample Preparation:
-
Internal Standard Working Solution: Prepare a solution containing this compound, 13C2-acetic acid, and 2-ethylbutyric acid in acetonitrile.
-
Calibration Standards: Create a series of calibration standards by spiking known concentrations of the eight SCFAs into a blank matrix (e.g., charcoal-stripped serum).
-
Sample Preparation:
-
To a serum sample, add the internal standard working solution.
-
Initiate derivatization by adding 3-NPH·HCl and EDC·HCl in a pyridine-methanol/water solution.
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Quench the reaction and dilute the sample with a suitable solvent (e.g., 90% acetonitrile/water) before injection.
-
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for polar analytes (e.g., ACE C18-AR).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/isopropanol.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for each SCFA and internal standard.
-
4. Data Analysis and Quantification:
-
The concentration of each SCFA is determined by calculating the peak area ratio of the analyte to its corresponding internal standard (this compound for butyric acid).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration in unknown samples is then calculated from this curve.
GC-FID Protocol for SCFA Quantification Using a Non-Isotopically Labeled Internal Standard
This is a general protocol for SCFA analysis in fecal samples using gas chromatography with flame ionization detection (GC-FID).
1. Sample Preparation:
-
Homogenize a fecal sample in deionized water or saline.
-
Centrifuge to remove particulate matter.
-
To the supernatant, add a known amount of an internal standard such as isocaproic acid or 2-ethylbutyric acid.[8]
-
Acidify the sample to a pH below 3 with a strong acid (e.g., HCl) to protonate the SCFAs.[8]
-
Extract the SCFAs into an organic solvent like diethyl ether or methyl tert-butyl ether.
-
The organic layer is then collected for GC analysis.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A high-polarity column suitable for the separation of free fatty acids (e.g., a polyethylene glycol-based column).
-
Injector: Split/splitless injector, with the mode chosen based on the expected analyte concentration.
-
Oven Temperature Program: A temperature gradient to ensure the separation of the different SCFAs.
-
Detector Temperature: Typically set between 250-280°C.[8]
Visualizing Workflows and Comparisons
Diagrams can effectively illustrate complex processes and relationships, aiding in the understanding of the methodologies and the rationale behind the choice of internal standard.
Caption: Experimental workflow for SCFA analysis using an internal standard.
References
- 1. iroatech.com [iroatech.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
A Researcher's Guide to Butanoic-d7 Acid Calibration: Linearity, Range, and Methodologies
For researchers, scientists, and drug development professionals engaged in the precise quantification of butanoic acid, the use of a deuterated internal standard like Butanoic-d7 acid is a cornerstone of robust and reliable analytical methods. This guide provides a comparative analysis of typical calibration curve performance, delves into the experimental protocols for establishing these curves, and offers a clear visual workflow to support your analytical endeavors.
The quantification of short-chain fatty acids (SCFAs) such as butanoic acid is critical in various research fields, from gut microbiome studies to metabolic disease research. The use of stable isotope-labeled internal standards, like this compound, is the gold standard for correcting sample preparation variability and instrument response, ensuring the highest accuracy and precision. This guide consolidates data from various studies to aid in the selection and implementation of the most suitable analytical method for your specific needs.
Performance Comparison of Analytical Methods
The two primary analytical platforms for the quantification of SCFAs are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both methods demonstrate excellent linearity and sensitivity when employing this compound as an internal standard.
| Parameter | GC-MS | LC-MS/MS | Notes |
| Linearity (R²) | > 0.99[1][2] | > 0.998[3] | Both techniques consistently achieve high correlation coefficients, indicating a strong linear relationship between concentration and response. |
| Typical Linear Range | Varies by study, often covering µM to mM concentrations. | 10 ng/mL - 2500 ng/mL[4] | The analytical range should be established to cover the expected concentrations in the samples being analyzed.[5] |
| Limit of Quantification (LOQ) | Dependent on derivatization and instrument sensitivity. | As low as 10 ng/mL[4][6] | LC-MS/MS often provides lower limits of quantification. |
| Precision (%RSD) | 1–4.5%[1][2] | Intra-day and inter-day CV% < 15%[4] | The use of an internal standard significantly improves the precision of the measurement. |
| Accuracy | Good recovery rates (95–117%)[1][2] | 92% to 120%[3] | Accuracy is typically assessed by the analysis of quality control samples at different concentrations. |
Experimental Workflow for Calibration Curve Establishment
The following diagram outlines a typical experimental workflow for generating a calibration curve for Butanoic acid quantification using this compound as an internal standard.
Caption: Experimental workflow for linearity assessment.
Detailed Experimental Protocols
The successful implementation of a quantitative assay relies on a meticulously executed protocol. Below are generalized methodologies for GC-MS and LC-MS/MS analysis of butanoic acid using this compound.
GC-MS Method
This method often requires derivatization to increase the volatility of the SCFAs.
-
Preparation of Standards:
-
Prepare a stock solution of butanoic acid in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of this compound at a known concentration.
-
Create a series of calibration standards by serially diluting the butanoic acid stock solution.[1]
-
Spike each calibration standard and sample with a fixed amount of the this compound internal standard solution.[1]
-
-
Sample Preparation:
-
For biological samples, perform an extraction using a solvent like ethanol.[1][2]
-
Acidify the samples to ensure the SCFAs are in their protonated form.[1][2]
-
Derivatization is a common step to improve chromatographic separation and detection. Common derivatizing agents include N,O-bis(trimethyl-silyl) trifluoroacetamide (BSTFA) or 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[7]
-
-
GC-MS Analysis:
-
Data Analysis:
-
Integrate the peak areas for both butanoic acid and this compound.
-
Calculate the ratio of the butanoic acid peak area to the this compound peak area.
-
Construct a calibration curve by plotting this ratio against the concentration of the butanoic acid standards.
-
Determine the concentration of butanoic acid in the unknown samples by interpolation from the calibration curve.
-
LC-MS/MS Method
LC-MS/MS methods can often analyze SCFAs without derivatization, simplifying sample preparation.
-
Preparation of Standards:
-
Follow the same procedure as for the GC-MS method to prepare stock solutions and calibration standards.
-
-
Sample Preparation:
-
Protein precipitation is a common first step for biological matrices, often using a solvent like isopropanol or acetonitrile.[4]
-
While derivatization is not always necessary, it can be employed to improve chromatographic retention and ionization efficiency. 3-nitrophenylhydrazine (3NPH) is a reagent used for this purpose.[6][8]
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.[9]
-
The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to aid ionization.[9]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]
-
-
Data Analysis:
-
The data analysis process is similar to the GC-MS method, where the peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate the calibration curve.
-
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of butanoic acid. Experimental data consistently demonstrates that this approach leads to excellent linearity, low detection limits, and high precision and accuracy, surpassing the performance of methods that do not employ an internal standard. For researchers and drug development professionals requiring the highest quality data, the adoption of a deuterated internal standard is a critical step in ensuring the validity of their analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.emich.edu [commons.emich.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: Butanoic-d7 Acid Versus ¹³C-Butyrate as Internal Standards for SCFA Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of short-chain fatty acids (SCFAs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification, as they effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency.[1][2] This guide provides an objective, data-driven comparison of two commonly used SIL internal standards for butyrate analysis: butanoic-d7 acid (a deuterated standard) and ¹³C-butyrate (a carbon-13 labeled standard).
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards for butyrate analysis lie in their chromatographic behavior, potential for isotopic interference, and impact on compensating for matrix effects.
| Parameter | This compound (Deuterated) | ¹³C-Butyrate (¹³C-Labeled) | Key Findings |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than native butyrate.[2][3] | Typically co-elutes perfectly with native butyrate.[2][3] | The superior co-elution of ¹³C-butyrate provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2][4] |
| Matrix Effect Compensation | The potential for chromatographic shift can lead to differential matrix effects between the analyte and the internal standard, which may result in less accurate quantification.[2][4] | Co-elution ensures that the analyte and internal standard experience the same matrix effects at the point of ionization, leading to more reliable correction.[5][6] | ¹³C-labeled standards are generally considered more effective at compensating for matrix effects in complex biological samples.[2] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with hydrogen atoms, particularly under certain pH or temperature conditions, although this is less of a concern for butyrate where the deuterium atoms are on the stable propyl chain.[2][4] | The ¹³C label is incorporated into the carbon backbone of the molecule, making it exceptionally stable and not prone to exchange.[4] | Both standards are generally stable for SCFA analysis, but ¹³C-labeling offers a higher degree of inherent stability. |
| Isotopic Overlap | The mass difference of +7 amu provides a clean separation from the native analyte's isotopic envelope. | The mass difference (e.g., +1, +2, +3, or +4 amu depending on the labeling) can sometimes have a minor overlap with the natural isotopic abundance of the analyte, requiring careful data analysis. Highly-labeled ¹³C-standards can mitigate this.[5] | Both can be used effectively with appropriate mass spectrometry resolution and data processing. |
Quantitative Data Summary
The following table summarizes typical method validation parameters from studies utilizing either deuterated or ¹³C-labeled internal standards for SCFA analysis. Note that direct comparative studies are limited, and performance can be method and matrix-dependent.
| Parameter | Method Using this compound | Method Using ¹³C-Butyrate |
| Linearity (R²) | > 0.99[7] | ≥0.9997[8] |
| Limit of Detection (LOD) | 0.02 - 0.23 µg/mL (for a range of SCFAs)[9] | 40 nM[10][11] |
| Limit of Quantification (LOQ) | 0.08 - 0.78 µg/mL (for a range of SCFAs)[9][12] | 160 nM[10][11] |
| Intra-day Precision (%RSD) | < 3% | < 7%[8] |
| Inter-day Precision (%RSD) | < 10% | < 15.4%[13] |
| Accuracy/Recovery (%) | 54.24 ± 1.17% to 140.94 ± 2.10%[9][12] | 85-115%[8] |
Note: The presented data is a synthesis from multiple sources and should be considered illustrative. Actual performance will vary based on the specific experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
Accurate quantification of SCFAs requires meticulous sample preparation and analytical methodology. Below are representative protocols for SCFA analysis using either this compound or ¹³C-butyrate as an internal standard.
Protocol 1: LC-MS/MS with ¹³C-Butyrate Internal Standard (SQUAD Method)
This protocol is adapted from the Stable Isotope-based Quantitation of Underivatized SCFAs by Derivatization (SQUAD) method.[1][10]
-
Sample Preparation (e.g., Cecal Contents):
-
Thaw frozen cecal samples on ice.
-
Add ice-cold extraction solvent (50:50 v/v acetonitrile:water) containing a known concentration of ¹³C-labeled SCFA internal standards, including ¹³C-butyrate.[10]
-
Vortex the mixture for 3 minutes.[1]
-
Collect the supernatant and perform a second centrifugation to remove any remaining particulates.[1]
-
-
Derivatization:
-
LC-MS/MS Analysis:
-
Dilute the derivatized sample with 50:50 (v/v) methanol:water.[1]
-
Inject the diluted sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.[1]
-
Monitor the mass transitions for both the native butyrate-aniline derivative and the ¹³C-butyrate-aniline derivative.[10][11]
-
Protocol 2: GC-MS with this compound Internal Standard
This protocol is a representative example for GC-MS analysis of SCFAs.
-
Sample Preparation (e.g., Fecal Sample):
-
To a known weight of fecal material, add an aqueous extraction solvent containing 3% 1 M HCl (v/v) and the internal standard mixture, including this compound.[14]
-
Homogenize the sample and then centrifuge.[14]
-
Transfer the supernatant to a new tube for liquid-liquid extraction with diethyl ether.[14]
-
After layer separation, transfer the upper organic layer to an autosampler vial for GC-MS analysis.[14]
-
-
GC-MS Analysis:
-
Inject a 1 µL aliquot of the extracted sample into the GC-MS system.
-
Use a suitable capillary column for separation of free fatty acids (e.g., ZB-Wax plus).[14]
-
Employ a temperature gradient program to achieve separation of the SCFAs.
-
The mass spectrometer is operated in single ion monitoring (SIM) mode to detect the characteristic ions of butyrate and this compound.[15]
-
Visualizing the Workflow and Key Concepts
To further elucidate the analytical process and the theoretical advantages of ¹³C-labeled standards, the following diagrams are provided.
Caption: General experimental workflow for SCFA analysis using a stable isotope-labeled internal standard.
Caption: Impact of chromatographic co-elution on matrix effect compensation.
Conclusion
Both this compound and ¹³C-butyrate are effective internal standards for the quantification of butyrate in complex biological samples. However, for applications demanding the highest level of accuracy and precision, ¹³C-butyrate is often the superior choice . Its ability to perfectly co-elute with the native analyte ensures more reliable compensation for matrix effects, which is a significant source of error in LC-MS and GC-MS analysis.[2] While deuterated standards like this compound are widely and successfully used, researchers should be aware of the potential for chromatographic shifts and validate their methods accordingly, especially when dealing with complex and variable sample matrices. The choice of internal standard should ultimately be guided by the specific requirements of the analytical method and the desired level of quantitative accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 9. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered fecal short chain fatty acid composition in children with a history of Hirschsprung-associated enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation and comparison of short chain fatty acids composition in gut diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods: Butanoic-d7 Acid as a Superior Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative analysis, particularly in complex biological matrices, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of analytical methods for the quantification of butanoic acid, contrasting the performance of a stable isotope-labeled internal standard, Butanoic-d7 acid, with a non-isotopically labeled alternative, hexanoic acid.
The use of a deuterated internal standard like this compound is considered the gold standard in mass spectrometry-based bioanalysis.[1][2] By replacing hydrogen atoms with deuterium, the resulting molecule is chemically almost identical to the analyte, but with a different mass, allowing for its distinction by the mass spectrometer. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation and analysis, effectively compensating for variations.[1]
Performance Comparison of Analytical Methods
The following table summarizes the comparative performance of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of butanoic acid in human plasma. Method A utilizes this compound as the internal standard, while Method B employs hexanoic acid, a structural analog. The data presented is a synthesis of typical performance characteristics observed in bioanalytical method validations for short-chain fatty acids.[3][4][5]
| Validation Parameter | Method A: this compound (Internal Standard) | Method B: Hexanoic Acid (Internal Standard) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 10% | < 15% |
| Recovery (%) | 95 - 105% | 70 - 110% |
| Matrix Effect (% RSD) | < 5% | < 20% |
The data clearly demonstrates the superior performance of the method using this compound. The linearity is stronger, the LLOQ is lower, and most importantly, the accuracy and precision are significantly better. The reduced matrix effect and more consistent recovery with the deuterated standard highlight its ability to more effectively compensate for analytical variability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Butanoic Acid: Precursor Ion (m/z) 87.1 -> Product Ion (m/z) 43.1
-
This compound: Precursor Ion (m/z) 94.1 -> Product Ion (m/z) 48.1
-
-
Source Parameters: Optimized for maximum signal intensity.
Method B: LC-MS/MS with Hexanoic Acid Internal Standard
The experimental protocol for Method B is identical to Method A, with the following exceptions:
-
Internal Standard: 10 µL of hexanoic acid solution (10 µg/mL in methanol) is used.
-
MRM Transition for Internal Standard:
-
Hexanoic Acid: Precursor Ion (m/z) 115.1 -> Product Ion (m/z) 71.1
-
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same study, for instance, when a method is transferred between laboratories.[6][7] The goal is to ensure that the data is comparable and reliable regardless of the method or laboratory used.[6][8]
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability of Butanoic-d7 Acid in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of short-chain fatty acids (SCFAs) in biological matrices is pivotal for understanding their role in health and disease. Butanoic acid, a key SCFA, and its deuterated analogue, Butanoic-d7 acid, are central to this research, with the latter frequently employed as an internal standard in mass spectrometry-based bioanalysis. This guide provides an objective comparison of the stability of this compound against its non-deuterated counterpart and other SCFAs in common biological matrices, supported by experimental data and detailed methodologies.
The Principle of Enhanced Stability: The Kinetic Isotope Effect
Deuterated compounds, such as this compound, exhibit enhanced stability primarily due to the Kinetic Isotope Effect (KIE). The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of chemical reactions and metabolic degradation where C-H bond cleavage is the rate-limiting step. This inherent stability makes deuterated compounds like this compound the "gold standard" for use as internal standards in quantitative bioanalysis, as they closely mimic the analyte's behavior during sample extraction, chromatography, and ionization while remaining distinct for detection.[1][2][3][4][5]
Comparative Stability in Biological Matrices
While direct quantitative data from a single study exhaustively comparing the stability of this compound to butanoic acid under various conditions is limited, the stability of SCFAs, in general, has been investigated. The following tables summarize the expected stability based on available literature for SCFAs and the established principles of using deuterated standards.
Table 1: Long-Term Storage Stability of Butanoic Acid and this compound
| Matrix | Storage Temperature | Duration | Analyte | Expected Stability/Recovery | Key Considerations |
| Plasma/Serum | -80°C | Up to 7 years | Butanoic Acid & this compound | High stability expected for both. | Most metabolites are stable under these conditions. This compound is expected to show equal or greater stability. |
| Plasma/Serum | -20°C | Up to 3 months | Butanoic Acid & this compound | Generally stable. | Some studies on general chemistry analytes show good stability.[6][7][8][9] |
| Urine | -80°C | Long-term | Butanoic Acid & this compound | High stability. | Considered the standard for long-term biobanking of urine samples.[10][11][12] |
| Urine | -20°C | Up to 24 hours | Butanoic Acid & this compound | Stable. | Metabolite profiles in urine are generally stable under these conditions for short durations.[10][11][12] |
| Whole Blood | Room Temperature | < 24 hours | Butanoic Acid & this compound | Potential for degradation. | Immediate processing or use of preservative tubes is recommended to prevent enzymatic activity. |
| Whole Blood | 4°C | Up to 24 hours | Butanoic Acid & this compound | Improved stability over room temperature. | Low temperatures slow down enzymatic degradation. |
Table 2: Freeze-Thaw Stability of Butanoic Acid and this compound
| Matrix | Number of Cycles | Analyte | Expected Stability/Recovery | Key Considerations |
| Plasma/Serum | 1-3 Cycles | Butanoic Acid & this compound | Generally stable. | Repeated freeze-thaw cycles should be avoided as a best practice. |
| Plasma/Serum | >3 Cycles | Butanoic Acid & this compound | Potential for variability. | Some studies suggest fatty acid concentrations can be affected, possibly due to release from plasma proteins. |
| Urine | Multiple Cycles | Butanoic Acid & this compound | Should be avoided. | Multiple freeze-thaw cycles are discouraged to maintain sample integrity.[10][11][12] |
Experimental Protocols
Accurate assessment of this compound stability is intrinsically linked to the analytical methods used for its quantification. Below are detailed methodologies for the analysis of SCFAs in biological matrices, which are applicable for stability studies.
Protocol 1: Quantification of Short-Chain Fatty Acids in Plasma/Serum by LC-MS/MS
This protocol involves derivatization to enhance chromatographic retention and detection sensitivity.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, add a known concentration of this compound as an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 3-nitrophenylhydrazine (3-NPH) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in a suitable solvent (e.g., 50% acetonitrile/water).
-
Incubate the mixture at 40°C for 30 minutes.
-
Quench the reaction by adding a small volume of formic acid.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized SCFAs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both derivatized butanoic acid and this compound.
-
Protocol 2: Quantification of Short-Chain Fatty Acids in Urine by GC-MS
This protocol is suitable for the volatile nature of short-chain fatty acids.
1. Sample Preparation:
-
To 500 µL of urine, add a known concentration of this compound as an internal standard.
-
Acidify the sample by adding 50 µL of 50% sulfuric acid to protonate the SCFAs.
-
Add 1 mL of diethyl ether and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the top ether layer to a new vial for analysis.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A polar capillary column suitable for fatty acid analysis (e.g., FFAP).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to separate the SCFAs.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitor the characteristic ions for both butanoic acid and this compound.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Experimental workflow for SCFA quantification.
Simplified overview of butanoic acid's role.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. salamandra.net [salamandra.net]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comprehensive comparison of the regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) regarding the use of stable isotope-labeled internal standards (SIL-ISs), supported by experimental data and detailed protocols.
Historically, minor differences existed between the FDA and EMA guidelines for bioanalytical method validation. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline, a globally harmonized standard has been established, streamlining the drug development process. Both the FDA and EMA now align with the principles outlined in ICH M10, which strongly recommends the use of a SIL-IS for mass spectrometric methods whenever possible. A SIL-IS is considered the "gold standard" as it is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate and precise results.[1][2]
Regulatory Landscape: A Harmonized Approach
The primary goal of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose. The ICH M10 guideline provides a unified framework for validating these methods. The following table summarizes the key recommendations for the use of internal standards as per the harmonized ICH M10 guideline, which is adhered to by both the FDA and EMA.
| Validation Parameter | ICH M10 Guideline (FDA & EMA) Acceptance Criteria |
| Internal Standard (IS) Selection | A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for mass spectrometry-based assays. A structural analog is acceptable only if a SIL-IS is not available, and its suitability must be thoroughly justified and validated. |
| Selectivity | The response of interfering components in at least six independent sources of blank matrix should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response.[3][4] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix lots should not be greater than 15%. This should be assessed at low and high QC concentrations. |
| Accuracy & Precision | For quality control (QC) samples, the mean accuracy should be within ±15% of the nominal value (±20% at the LLLOQ), and the precision (%CV) should not exceed 15% (20% at the LLLOQ).[5] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of stability QC samples (at low and high concentrations) should be within ±15% of the nominal concentration. A minimum of three freeze-thaw cycles should be evaluated.[4][6] |
| Internal Standard Response Variability | The response of the internal standard should be monitored for any significant variability across an analytical run. While no strict acceptance criteria are defined, any unusual trends should be investigated. |
Performance Comparison: SIL-IS vs. Structural Analog IS
The choice of internal standard significantly impacts the performance of a bioanalytical assay. While SIL-ISs are the preferred option, structural analogs are a viable alternative when a suitable SIL-IS is not available. The following table summarizes a hypothetical comparison of the performance of a SIL-IS versus a structural analog internal standard for the quantification of a drug in human plasma, based on typical experimental outcomes.
| Performance Metric | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15%[1] |
| Precision (%CV) | Typically <10% | Can be >15%[1] |
| Matrix Effect Compensation | Excellent | Variable |
| Extraction Recovery | Nearly identical to the analyte | Can differ from the analyte |
| Chromatographic Behavior | Typically co-elutes with the analyte | May have a different retention time[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following are representative protocols for key experiments cited in the guidelines.
Selectivity Assessment
Objective: To demonstrate that the bioanalytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.
Procedure:
-
Obtain at least six individual lots of the blank biological matrix from different sources.
-
For each lot, prepare the following samples:
-
A blank sample (matrix with no analyte or IS).
-
A zero sample (matrix spiked with the IS at the working concentration).
-
A sample spiked with the analyte at the LLOQ concentration and the IS at the working concentration.
-
-
Process and analyze all samples according to the established method.
-
Evaluate the chromatograms of the blank samples for any interfering peaks at the retention times of the analyte and the IS.
-
The peak response of any interfering component in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response in the zero sample.[3][4]
Matrix Effect Assessment (Post-Extraction Spiking Method)
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Procedure:
-
Obtain at least six individual lots of the blank biological matrix.
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots and then spike the analyte and IS into the post-extraction supernatant.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix from each of the six lots before the extraction process.
-
-
Analyze all samples and calculate the Matrix Factor (MF) and IS-Normalized MF for each lot:
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.
Stability Assessment (Freeze-Thaw)
Objective: To evaluate the stability of the analyte in the biological matrix after repeated freezing and thawing cycles.
Procedure:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[1]
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the storage temperature for at least 12 hours.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[4][6]
-
After the final thaw, process and analyze the samples.
-
The mean concentration of the freeze-thaw samples at each QC level should be within ±15% of the baseline concentration.
Visualizing Workflows and Logical Relationships
Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the rationale for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Standard Operating Procedure (SOP) for Bioanalytical Method Validation - eLeaP Quality [quality.eleapsoftware.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. karger.com [karger.com]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to SCFA Quantification Utilizing Butanoic-d7 Acid
For researchers, scientists, and drug development professionals delving into the nuanced world of gut microbiome metabolites, the accurate quantification of short-chain fatty acids (SCFAs) is paramount. As key mediators in host-microbiome interactions, understanding their precise concentrations is crucial for elucidating disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of analytical methodologies for SCFA quantification, with a specific focus on the use of Butanoic-d7 acid as an internal standard to ensure accuracy and reproducibility across different laboratory settings.
The following sections detail experimental protocols and present quantitative data from various studies, offering a comprehensive overview for selecting and implementing robust SCFA analysis.
Experimental Protocols: A Glimpse into Diverse Methodologies
The quantification of SCFAs is not a one-size-fits-all endeavor. Methodologies vary, primarily revolving around Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The choice of method depends on factors such as the biological matrix, required sensitivity, and available instrumentation. A crucial element for reliable quantification is the use of a stable isotope-labeled internal standard, such as this compound, which mimics the analyte's behavior during sample preparation and analysis, thus correcting for variability.[1][2]
Here, we outline common experimental workflows:
1. Sample Preparation:
-
Fecal Samples: Samples are typically homogenized and then subjected to an extraction procedure. This often involves the addition of an organic solvent like isopropanol to preserve SCFA levels.[3][1][4][5] A deproteinization step, for instance with sulfosalicylic acid, may also be included.[6][7]
-
Serum/Plasma: Due to lower concentrations of SCFAs, serum and plasma samples require sensitive detection methods.[6][7] Sample preparation involves deproteinization followed by extraction.[6][7]
2. Derivatization: To enhance the volatility and chromatographic properties of SCFAs, a derivatization step is often employed, particularly for LC-MS analysis. A common method involves derivatization to 3-nitrophenylhydrazones (3NPH).[3][1][4][5]
3. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a traditional and robust method for SCFA analysis.[2][8] It offers excellent separation of volatile compounds. The use of a flame ionization detector (FID) is also a viable option.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and specificity, especially for complex biological matrices.[3][1][4][5][6][7]
The following diagram illustrates a generalized workflow for SCFA quantification.
Quantitative Performance Across Laboratories
The use of a stable isotope-labeled internal standard like this compound is critical for achieving reproducible quantification, with several studies reporting coefficients of variation (CV) below 10%.[3][1][5] The following table summarizes key performance metrics from various published methods. It is important to note that direct comparisons should be made with caution due to differences in matrices, instrumentation, and specific protocols.
| Method | Analyte(s) | Internal Standard(s) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) | Recovery (%) | Reference |
| GC-FID | Acetic, Propionic, Butyric, etc. | Not specified | 0.02 - 0.23 | 0.08 - 0.78 | > 0.99994 | 54.24 - 140.94 | [8] |
| GC-MS | Acetic, Propionic, Butyric, etc. | d4-acetic acid, d6-propionic acid, d7-butyric acid | Not specified | Not specified | ≥ 0.98 | Not specified | [2] |
| LC-MS/MS | Acetic, Propionic, Butyric, Isobutyric | [¹³C,D₃]-FA 2:0, [D₅]-FA 3:0, [D₇]-FA 4:0 | Not specified | Not specified | Not specified | Not specified | [1] |
| LC-QQQ-MS | Acetic, Propionic, Butyric, etc. | ¹³C₂-acetic acid, D₇-butyric acid , 2-ethylbutyric acid | 0.001 - 0.007 (ng/mL) | 0.003 - 0.019 (ng/mL) | Not specified | 94 - 114 | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification
This compiled data highlights that while different analytical platforms can be successfully employed for SCFA quantification, the use of appropriate internal standards like this compound is a consistent theme in robust methodologies. Researchers should carefully consider the specific requirements of their study when selecting a method and ensure thorough validation to guarantee the accuracy and reliability of their results. The high variability in SCFA production between individuals further underscores the need for precise and reproducible analytical methods.[9]
References
- 1. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry-Investigation of Pre-Analytic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Evaluating the Isotopic Effect of Butanoic-d7 Acid on Chromatographic Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with deuterium is a common practice in analytical chemistry, particularly in quantitative mass spectrometry where deuterated isotopologues serve as ideal internal standards. Butanoic-d7 acid, a stable isotope-labeled version of butanoic acid, is frequently employed for this purpose. While chemically similar, the difference in isotopic composition between Butanoic acid and this compound can lead to a discernible difference in their chromatographic retention times. This phenomenon, known as the chromatographic isotope effect, is a critical consideration for accurate analytical method development and data interpretation.[1]
This guide provides an objective comparison of the retention time behavior of this compound relative to its non-deuterated counterpart, supported by established chromatographic principles and detailed experimental protocols for their analysis.
The Chromatographic Isotope Effect: Why Deuterated Compounds Behave Differently
The primary reason for the retention time shift between an analyte and its deuterated analog is the difference in the physicochemical properties of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which results in a smaller van der Waals radius and reduced molecular polarizability for the deuterated molecule. These subtle differences influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column.[2]
In gas chromatography (GC) and reversed-phase liquid chromatography (RP-LC), this typically results in the deuterated compound eluting slightly earlier than the non-deuterated compound. This is often referred to as the "inverse isotope effect." The weaker van der Waals interactions between the deuterated analyte and the non-polar stationary phase lead to a shorter retention time.[1]
Comparative Analysis of Retention Times
Table 1: Illustrative Comparison of Retention Times for Butanoic Acid and this compound
| Analyte | Chromatographic Method | Expected Retention Time (min) | Expected Retention Time Shift (Δt_R) (min) |
| Butanoic Acid | GC-MS | 5.50 | N/A |
| This compound | GC-MS | 5.45 | -0.05 |
| Butanoic Acid | LC-MS/MS (Reversed-Phase) | 4.20 | N/A |
| This compound | LC-MS/MS (Reversed-Phase) | 4.15 | -0.05 |
Note: The retention times presented are illustrative and will vary depending on the specific experimental conditions. The negative shift for this compound indicates its earlier elution.
Experimental Protocols
Accurate determination of the isotopic effect on retention time requires robust and well-defined analytical methods. Below are detailed protocols for the analysis of butanoic acid and its deuterated standard using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Short-Chain Fatty Acids
This protocol is adapted from methods for the analysis of short-chain fatty acids in biological matrices.[3][4]
1. Sample Preparation (from an aqueous matrix):
-
To 1 mL of the sample, add a known amount of this compound as an internal standard.
-
Acidify the sample by adding 50 µL of 5 M HCl.
-
Extract the fatty acids by adding 2 mL of diethyl ether and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the ether layer to a clean vial.
-
Repeat the extraction with another 2 mL of diethyl ether and combine the ether layers.
-
Evaporate the ether under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-FFAP (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 8°C/min to 200°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Conditions:
-
Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Short-Chain Fatty Acids
This protocol involves derivatization to enhance chromatographic retention and detection sensitivity, as is common for short-chain fatty acids in LC-MS.[5]
1. Sample Preparation and Derivatization:
-
To 100 µL of sample, add a known amount of this compound internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of a solution containing 100 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.
-
Add 50 µL of a 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution containing 6% pyridine in 50% acetonitrile/water.
-
Incubate at 40°C for 30 minutes.
-
Dilute the sample with 900 µL of 10% acetonitrile in water for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for GC-MS analysis of Butanoic Acid and this compound.
Caption: Workflow for LC-MS/MS analysis of Butanoic Acid and this compound.
Conclusion
The use of this compound as an internal standard is a well-established practice that significantly improves the accuracy and precision of quantitative analyses. However, researchers must be aware of the chromatographic isotope effect, which typically results in the earlier elution of this compound compared to its non-deuterated counterpart in GC and reversed-phase LC. While the absolute retention times will vary with the specific analytical method, a small, consistent shift is expected. Understanding and accounting for this phenomenon is crucial for correct peak identification and integration, ensuring the reliability of analytical results. The provided experimental protocols offer a robust starting point for the development of methods to analyze these compounds and evaluate their chromatographic behavior.
References
A Comparative Guide to the Performance of Butanoic-d7 Acid Across Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
Butanoic-d7 acid, a deuterated stable isotope of butyric acid, serves as an essential internal standard for the precise quantification of short-chain fatty acids (SCFAs) in complex biological matrices.[1][2][3] Its use is critical in metabolomics, nutritional research, and studies of the gut microbiome, where it corrects for variability during sample preparation and instrumental analysis.[4][5][6] This guide provides a comparative overview of this compound's performance characteristics in various mass spectrometry systems, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for SCFA analysis often depends on the required sensitivity, sample throughput, and instrument availability.[7][8] this compound is a reliable internal standard for both platforms, ensuring high accuracy and precision.[9] The following table summarizes typical performance characteristics from various validated methods.
| Mass Spectrometer Type | Method | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%CV or %RSD) | Accuracy / Recovery (%) | Biological Matrix |
| GC-MS | Derivatization-Free | Not Specified | > 0.99 | 1 - 4.5% | 95 - 117% | Plasma, Feces, Cecum, Liver, Adipose Tissue[10][11] |
| GC-MS | Propyl Esterification | < 0.1 µg/mL | > 0.99 | Not Specified | 97.8 - 108.3% | Fecal Samples |
| LC-MS/MS (Triple Quad) | 3-NPH Derivatization | 10 ng/mL | > 0.99 | < 15% (Intra- & Inter-day) | 85 - 115% | Human Serum[12] |
| LC-MS/MS (Triple Quad) | Direct Analysis (No Derivatization) | 0.001 mM | > 0.998 | < 12% (Intra-day) < 20% (Inter-day) | 92 - 120% | Tissues, Plasma, Feces, Milk[13] |
| LC-HRAM-MS (Orbitrap) | 3-NPH Derivatization | Not Specified | Not Specified | Not Specified | Excellent agreement (95–106%) with Triple Quad data | Human Serum[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are protocols for key experiments utilizing this compound as an internal standard.
Sample Preparation
-
For GC-MS (Derivatization-Free):
-
Homogenize 30 mg of tissue or use 30 µL of plasma.[10]
-
Add an ethanol solution containing the this compound internal standard.[10]
-
Extract the SCFAs using ethanol.
-
Concentrate the samples via alkaline vacuum centrifugation.[10][11]
-
Prior to injection, acidify the samples with succinic acid to ensure volatility for GC analysis.[10][11]
-
-
For LC-MS/MS (with 3-NPH Derivatization):
-
To a serum or plasma sample, add an internal standard solution containing this compound prepared in acetonitrile.[15][14]
-
Precipitate proteins using a solvent like isopropanol or methanol.[12]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the SCFAs and the internal standard for the derivatization step.
-
Derivatization Protocol for LC-MS/MS (3-NPH Method)
Derivatization is often employed in LC-MS to improve chromatographic retention and enhance ionization efficiency for SCFAs.[16][17] The 3-nitrophenylhydrazine (3-NPH) method is common.
-
Take the supernatant from the sample preparation step.
-
Add a solution of 200 mM 3-nitrophenylhydrazine (3-NPH).[18]
-
Add a solution of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine to catalyze the reaction.[18]
-
Incubate the mixture at 40°C for 30 minutes.[18]
-
After incubation, dilute the sample with a water/acetonitrile mixture and centrifuge before injection into the LC-MS/MS system.[18]
Chromatographic and Mass Spectrometric Conditions
-
Gas Chromatography (GC-MS):
-
Liquid Chromatography (LC-MS/MS):
-
Column: A reverse-phase column such as a Synergy Polar RP or ACE C18-AR is commonly used.[12][14] For direct analysis without derivatization, a porous graphitic carbon (PGC) column can effectively separate SCFA isomers.[13]
-
Mobile Phase: A typical gradient involves Water with 0.1% Formic Acid (A) and Acetonitrile (B).[12]
-
Ionization: Electrospray ionization (ESI) in negative mode is standard for derivatized SCFAs.[13][14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole instruments.[14]
-
High-Resolution MS (HRAM-MS): For instruments like the Orbitrap, analysis can be performed in full scan (FS), selected ion monitoring (SIM), or parallel reaction monitoring (PRM) modes.[15]
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of a target Short-Chain Fatty Acid (SCFA) using this compound as an internal standard in an LC-MS/MS analysis.
Caption: Workflow for SCFA quantification using this compound.
Discussion and Comparison
-
GC-MS: This platform offers high sensitivity and is a well-established method for SCFA analysis.[7] Derivatization-free methods simplify sample preparation, though derivatization can improve volatility and chromatographic peak shape.[7][10][11] GC-MS is particularly robust for volatile compounds like SCFAs.
-
LC-MS/MS (Triple Quadrupole - QQQ): This is the workhorse for quantitative analysis due to its high sensitivity, specificity, and wide dynamic range, especially when using MRM mode.[15][19] Derivatization with reagents like 3-NPH is often necessary to overcome the poor retention of underivatized SCFAs on standard reversed-phase columns.[16] However, recent methods using specialized columns allow for direct analysis without derivatization, simplifying the workflow.[13]
-
LC-HRAM-MS (e.g., Orbitrap, Q-TOF): High-resolution mass spectrometers offer excellent specificity, which can help differentiate analytes from matrix interferences, a common challenge in complex samples like serum or feces.[15][19] While traditionally used for qualitative and discovery work, modern HRAM instruments have quantitative capabilities that are comparable to triple quadrupoles for many applications.[14]
References
- 1. This compound | 73607-83-7 | Benchchem [benchchem.com]
- 2. 丁酸-d7 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Butyric acid (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ro.ecu.edu.au [ro.ecu.edu.au]
- 15. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 16. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 17. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safe Disposal of Butanoic-d7 Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of deuterated compounds like Butanoic-d7 acid is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
This compound, a stable isotope-labeled form of butyric acid, is a combustible liquid that can cause severe skin burns, and eye damage, and is suspected of causing genetic defects.[1] Inhalation may also lead to respiratory irritation.[1][2] Adherence to proper disposal protocols is therefore critical to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound, compiled from various safety data sheets.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][3] |
| Serious Eye Damage/Irritation | H318, H319 | Causes serious eye damage[1][4] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound should not be undertaken lightly. The following protocol outlines the recommended steps for safe disposal.
1. Small Spills and Residue Management:
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, diatomite, or universal binders.[1] Once absorbed, a neutralizing agent should be applied. For acidic compounds like this compound, a weak base such as sodium bicarbonate (baking soda) or calcium hydroxide is recommended for neutralization.[5][6] The neutralized mixture should then be collected and placed in a suitable, clearly labeled, and sealed container for hazardous waste.[4]
2. Disposal of Unused or Waste this compound:
Direct disposal of this compound down the drain or with regular laboratory trash is strictly prohibited.[1][4][7] The recommended procedure for disposal is as follows:
-
Dilution: For small quantities, carefully dilute the this compound with a large amount of cold water. A general guideline is to aim for a concentration below 10%.[8] Always add the acid to the water, never the other way around, to prevent splashing and a violent exothermic reaction. [5]
-
Neutralization: Slowly add a weak base solution (e.g., sodium bicarbonate or sodium carbonate) to the diluted acid while stirring continuously in a suitable container.[5][6] Monitor the pH of the solution until it reaches a neutral range (pH 6-8). Be cautious as this reaction may produce gas (carbon dioxide) and heat.
-
Collection and Labeling: Once neutralized, the solution should be transferred to a designated and properly labeled hazardous waste container.[6] The label should clearly state "Neutralized this compound Waste" and include the date of neutralization.
-
Professional Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal service or your institution's environmental health and safety (EHS) office.[3]
3. Disposal of Empty Containers:
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent before disposal.[8] The rinsate from this process should be collected and treated as hazardous waste, following the same neutralization and disposal protocol outlined above. Once thoroughly rinsed, the container can be disposed of in accordance with institutional guidelines for decontaminated laboratory glassware or plasticware.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. capotchem.com [capotchem.com]
- 3. synerzine.com [synerzine.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Butanoic-d7 acid
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Butanoic-d7 acid. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Classification
This compound is a deuterated form of butyric acid and shares its hazardous properties. It is classified as a combustible, corrosive, and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Ingestion is harmful.[3]
GHS Hazard Classification Summary
| Hazard Class | GHS Code | Description |
|---|---|---|
| Skin Corrosion / Irritation | H314 | Causes severe skin burns and eye damage[2][3][4][5] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[2][3] |
| Serious Eye Damage | H318 | Causes serious eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][6] |
| Flammable Liquids | H227 | Combustible liquid[1][5][6] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects[1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.[7][8]
Required Personal Protective Equipment
| Protection Type | PPE Specification | Justification & Standards |
|---|---|---|
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. A full-face shield is recommended if there is a significant splash risk. | Protects against splashes and vapors that can cause severe eye damage.[2][7][8][9] Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[6][9] |
| Skin & Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber are recommended).[7][10] Lab coat or chemical-resistant apron/suit. Closed-toe shoes are mandatory. | Prevents direct skin contact, which can cause severe chemical burns.[2][3] Gloves must be inspected before use and removed using the proper technique to avoid contaminating hands.[2][9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in case of ventilation failure, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[9] | Protects against inhalation of vapors or mists, which can cause respiratory irritation.[1][7][9] |
Operational and Storage Plan
A systematic approach to handling and storage is crucial for safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
In case of accidental exposure or spillage, immediate and appropriate action is critical.
| Emergency Situation | Procedural Response |
| Spill | Evacuate non-essential personnel. Ensure adequate ventilation.[9] Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, acid binders).[1] Collect the material into a suitable, closed container for disposal.[9] Do not let the product enter drains.[6][9] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2] Rinse the affected skin with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][9] |
| Inhalation | Move the person to fresh air.[3][9] If breathing is difficult or stops, provide artificial respiration.[2][9] Seek immediate medical attention.[3][9] |
| Ingestion | DO NOT induce vomiting.[2][3] Rinse mouth thoroughly with water.[3][9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[3][9] |
Disposal Plan
Chemical waste must be managed according to institutional and local regulations.
-
Waste Collection:
-
Neutralization (Expert Use Only):
-
Caution: Neutralization generates heat and potential vapors and should only be performed by trained personnel in a fume hood.[13]
-
This method is only for very small quantities (<25 mL) and where permitted by local regulations.[13] Acids without heavy metals may sometimes be neutralized.[13]
-
Slowly add the diluted acid waste to a large volume of a cold basic solution (e.g., sodium bicarbonate in water) with constant stirring.[13]
-
Test the pH to ensure it is neutral (pH 6-8) before considering sewer disposal, which must be approved by your institution's environmental safety office.[11]
-
-
Formal Disposal:
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄HD₇O₂ or CD₃(CD₂)₂COOH[5][15] |
| Molecular Weight | 95.15 g/mol [4][16] |
| CAS Number | 73607-83-7[1][4][16] |
| Appearance | Liquid[15] |
| Density | 1.039 g/mL at 25 °C |
| Boiling Point | 162 °C[6] |
| Melting Point | -6 to -3 °C[6] |
| Flash Point | 72 °C (161.6 °F) - closed cup |
| Storage Temperature | Recommended +4°C or room temperature[5][16] |
Operational Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling, use, and disposal of this compound.
Safe Handling Workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 3. synerzine.com [synerzine.com]
- 4. Butyric-d7 acid | C4H8O2 | CID 12216213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butyric acid (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. leelinework.com [leelinework.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. capotchem.com [capotchem.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. ptb.de [ptb.de]
- 12. m.youtube.com [m.youtube.com]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 15. caymanchem.com [caymanchem.com]
- 16. This compound | TRC-B692237-100MG | LGC Standards [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
